molecular formula C5H10O2 B13745677 Pentanoic-2,2,3,3-d4 acid

Pentanoic-2,2,3,3-d4 acid

Numéro de catalogue: B13745677
Poids moléculaire: 106.16 g/mol
Clé InChI: NQPDZGIKBAWPEJ-KHORGVISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pentanoic-2,2,3,3-d4 acid (d4-Valeric acid) is a stable, isotope-labeled analog of valeric acid where four hydrogen atoms have been replaced by deuterium at the 2,2,3,3 positions. This high chemical purity compound serves as a crucial internal standard in quantitative mass spectrometry-based analyses, enabling precise measurement of endogenous valeric acid levels in complex biological matrices such as blood, feces, and digestive content. Valeric acid is a short-chain fatty acid (SCFA) recognized as a product of bacterial metabolism in the gut and is investigated for its role in immune and inflammatory processes. Research indicates that valeric acid can activate the ROCK signaling pathway, which may influence immune responses. This deuterated form allows researchers to conduct accurate kinetic studies and explore the intricate functions of SCFAs in gut health, metabolism, and immune regulation with high specificity and minimal background interference. This product is intended for research purposes only and is not approved for use in humans, as drugs, or for any other form of consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H10O2

Poids moléculaire

106.16 g/mol

Nom IUPAC

2,2,3,3-tetradeuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2

Clé InChI

NQPDZGIKBAWPEJ-KHORGVISSA-N

SMILES isomérique

[2H]C([2H])(CC)C([2H])([2H])C(=O)O

SMILES canonique

CCCCC(=O)O

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to Pentanoic-2,2,3,3-d4 Acid (CAS 1219804-71-3) for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pentanoic-2,2,3,3-d4 acid, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its fundamental properties, its critical role in mass spectrometry-based bioanalysis, and provide practical guidance for its application.

Core Compound Profile and Physicochemical Properties

Pentanoic-2,2,3,3-d4 acid is a deuterated form of pentanoic acid (also known as valeric acid), a five-carbon straight-chain carboxylic acid. The strategic placement of four deuterium atoms at the α and β positions (carbons 2 and 3) provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry.

Table 1: Physicochemical Properties of Pentanoic-2,2,3,3-d4 Acid and its Unlabeled Analog

PropertyPentanoic-2,2,3,3-d4 Acid (CAS: 1219804-71-3)Pentanoic Acid (CAS: 109-52-4)
Molecular Formula C₅D₄H₆O₂[1]C₅H₁₀O₂
Molecular Weight ~106.16 g/mol [1][2]102.13 g/mol
Appearance Clear liquidColorless liquid with an unpleasant odor[3]
Boiling Point Predicted: 185.3 ± 3.0 °C at 760 mmHg[4]186 °C at 1013 hPa
Melting Point Not available-32 °C
Density Predicted: 1.0 ± 0.1 g/cm³[4]0.938 g/cm³ at 20 °C
Flash Point Predicted: 88.9 ± 0.0 °C[4]86 °C
Solubility in Water Not available40 g/L
Isotopic Purity ≥ 99 atom % D[1]Not applicable
Chemical Purity ≥ 98%[1]≥ 98.0% (GC)

Note: Experimental data for the deuterated compound is limited; however, its physical properties are expected to be very similar to its unlabeled counterpart.

The deuteration at the 2,2,3,3-positions is a deliberate choice. These positions are not readily exchangeable under typical physiological or analytical conditions, ensuring the isotopic label's stability throughout sample preparation and analysis. This stability is paramount for its function as a reliable internal standard.

The Power of a Deuterated Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, urine, or tissue homogenates, variability in sample preparation and instrument response can lead to inaccurate results. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.

Pentanoic-2,2,3,3-d4 acid is an exemplary SIL-IS for the quantification of endogenous or exogenous pentanoic acid and structurally related short-chain fatty acids. The core principle lies in its near-identical chemical and physical behavior to the analyte of interest.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte) SpikedSample Spiked Sample Sample->SpikedSample IS Pentanoic-2,2,3,3-d4 Acid (Internal Standard) IS->SpikedSample Extracted Extracted & Processed Sample SpikedSample->Extracted LC LC Separation Extracted->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition (Analyte & IS Signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Figure 1: Workflow of a Stable Isotope Dilution Assay.

Causality in Experimental Design:

  • Co-elution: Because Pentanoic-2,2,3,3-d4 acid has nearly identical chromatographic properties to native pentanoic acid, it co-elutes from the liquid chromatography (LC) column. This is critical because it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source at the same time.

  • Mass Difference: The four-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Ratio-based Quantification: By adding a known amount of the internal standard to every sample and calibrator, a ratio of the analyte's peak area to the internal standard's peak area is calculated. Any sample loss during extraction or fluctuation in instrument response will affect both compounds equally, keeping the ratio constant and directly proportional to the analyte's concentration. This ratio-based approach is the cornerstone of the assay's accuracy and precision.

Experimental Protocol: Quantification of Pentanoic Acid in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of pentanoic acid in human plasma using Pentanoic-2,2,3,3-d4 acid as an internal standard. This protocol is a representative example and may require optimization for specific applications and instrumentation.

3.1. Materials and Reagents

  • Pentanoic-2,2,3,3-d4 acid (CAS 1219804-71-3)

  • Pentanoic acid (CAS 109-52-4)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3.2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Pentanoic-2,2,3,3-d4 acid in acetonitrile.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pentanoic acid in acetonitrile.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to cover the desired concentration range.

3.3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate pentanoic acid from other matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Pentanoic acid: Q1 m/z 101.1 -> Q3 m/z 57.1

    • Pentanoic-2,2,3,3-d4 acid: Q1 m/z 105.1 -> Q3 m/z 61.1

Note: MRM transitions should be optimized for the specific instrument used.

3.5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard) for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is often appropriate.

  • Determine the concentration of pentanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis LC-MS/MS Analysis Stock_IS IS Stock (1 mg/mL) Work_IS IS Working (10 µg/mL) Stock_IS->Work_IS Stock_Analyte Analyte Stock (1 mg/mL) Cal_QC Calibrators & QCs Stock_Analyte->Cal_QC Plasma 50 µL Plasma/ Calibrator/QC Add_IS Add 10 µL IS Working Sol. Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Add 200 µL Cold ACN Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject on LC-MS/MS Supernatant->Inject Data Acquire Data (MRM) Inject->Data

Figure 2: Experimental Workflow for Plasma Sample Analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount.

  • Safety Precautions: Pentanoic acid and its deuterated analog are corrosive and can cause skin and eye burns.[4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[5][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • Storage: Store Pentanoic-2,2,3,3-d4 acid in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Recommended storage is often at room temperature, away from light and moisture.[8][9]

Conclusion

Pentanoic-2,2,3,3-d4 acid is an indispensable tool for researchers and scientists requiring accurate and precise quantification of pentanoic acid and related compounds. Its stable isotopic label and chemical similarity to the native analyte make it the ideal internal standard for overcoming the challenges of variability in complex sample matrices. By following the principles of stable isotope dilution and employing rigorous analytical protocols, this compound enables the generation of high-quality, reliable data essential for advancing research and development in numerous scientific fields.

References

  • ChemSRC. (n.d.). Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, ammonium salt (1:1) Safety Data Sheets. Retrieved from [Link]

  • PubChem. (n.d.). Pentanoic Acid. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Technical Guide: Valeric Acid-d4 vs. Pentanoic Acid-d9 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), the choice between Valeric acid-d4 (Pentanoic-2,2,3,3-d4 acid) and Pentanoic acid-d9 (Perdeuterovaleric acid) is not merely a matter of cost or availability. It is a strategic decision balancing isotopic crosstalk avoidance against chromatographic co-elution fidelity .

While Pentanoic acid-d9 offers a pristine mass spectral window (+9 Da) virtually immune to natural isotopic interference, it suffers from a pronounced deuterium isotope effect , causing it to elute earlier than the analyte in Reversed-Phase Liquid Chromatography (RPLC). This separation can compromise its ability to correct for transient matrix effects (ion suppression). Conversely, Valeric acid-d4 offers tighter chromatographic co-elution but requires careful monitoring of the M+4 isotopic envelope.

Quick Comparison Matrix
FeatureValeric Acid-d4 (2,2,3,3-d4)Pentanoic Acid-d9 (Perdeuterated)
Mass Shift +4.025 Da+9.056 Da
Crosstalk Risk Low (Requires M+4 monitoring)Negligible (Bulletproof)
Chromatography High Fidelity (Co-elutes closely)Shifted (Elutes earlier in RPLC)
Matrix Correction Excellent (Same ionization window)Good (Risk of temporal mismatch)
Primary Use Case Trace analysis in complex matrices (Plasma/Feces)High-concentration assays; GC-MS

Part 1: Structural & Physicochemical Characterization

To ensure reproducibility, researchers must define the exact isotopologue used. "Valeric acid-d4" is a colloquial term that usually refers to the 2,2,3,3-d4 isomer, whereas d9 is the fully deuterated alkyl chain.

Valeric Acid-d4 (Pentanoic-2,2,3,3-d4 acid)[4]
  • CAS Number: 1219804-71-3 (or 163702-39-6)

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~106.15 g/mol

  • Deuteration Site: The

    
     and 
    
    
    
    carbons.
  • Significance: Deuteration at the

    
    -position (C2) is stable under standard LC-MS conditions but can be subject to exchange in extreme pH or specific enzymatic incubations.
    
Pentanoic Acid-d9 (Valeric acid-d9)[1][5]
  • CAS Number: 115871-50-6[1][2]

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~111.19 g/mol [2][3]

  • Deuteration Site: All alkyl hydrogens replaced.

  • Significance: The acidic proton (-COOH) remains exchangeable (

    
    ), meaning in protic solvents, it is 
    
    
    
    .

Part 2: Mass Spectrometry Dynamics

The core utility of these standards lies in their fragmentation behavior in Triple Quadrupole (QqQ) systems.

The Crosstalk Threshold

In high-sensitivity metabolomics, the natural isotopic abundance of the analyte (Valeric acid) can contribute signal to the Internal Standard (IS) channel.

  • Valeric Acid (M):

    
     101 (Negative mode, 
    
    
    
    ).
  • Natural Isotopes: Carbon-13 naturally occurs at ~1.1%. A 5-carbon molecule has a significant M+1 and M+2 presence.

  • The d4 Advantage: A +4 Da shift moves the IS mass to

    
     105. The probability of the native analyte generating a signal at M+4 is statistically insignificant (<0.01%), making d4 generally safe.
    
  • The d9 Advantage: A +9 Da shift (

    
     110) is chemically absolute. There is zero risk of the native analyte interfering with the IS, even at extremely high concentrations.
    
Fragmentation Pathways (MS/MS)

When using Multiple Reaction Monitoring (MRM), the transition is critical.

  • Analyte Transition:

    
     (Loss of Propene via McLafferty rearrangement-like mechanism).
    
  • d4 Transition:

    
     (Retains deuteriums on the fragment depending on position).
    
  • d9 Transition:

    
     (Fully deuterated fragment).
    

Critical Protocol Step: Always perform a Product Ion Scan on your specific d4 isomer. If the deuteriums are on the leaving group during fragmentation, the mass shift in the daughter ion might be lost, leading to specificity issues.

Part 3: Chromatographic Behavior (The Isotope Effect)

This is the most overlooked source of error in SCFA analysis.

The Inverse Isotope Effect

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds elute earlier than their protiated analogs.[4]

  • Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond. This results in lower polarizability and weaker hydrophobic interaction with the C18 stationary phase.

  • Magnitude: The shift (

    
    ) is proportional to the number of deuterium atoms.
    
    • d4: Minimal shift. The IS largely co-elutes with the analyte.

    • d9: Significant shift. The IS may elute 2–5 seconds earlier.

Why This Matters (Matrix Effects)

In biological matrices (feces, serum), ion suppression zones are narrow and transient.

  • Scenario: If a phospholipid contaminant elutes at 2.50 min and suppresses ionization:

    • Using d4: Both Analyte (2.52 min) and d4-IS (2.51 min) are suppressed equally. The Ratio (Analyte/IS) remains accurate.

    • Using d9: The d9-IS elutes at 2.45 min (unsuppressed), while the Analyte elutes at 2.52 min (suppressed). The Ratio is skewed, leading to under-quantification .

Part 4: Decision Framework & Visualization

Decision Matrix: Selecting the Right IS

IS_Selection Start Select Internal Standard Matrix Matrix Complexity? Start->Matrix Simple Simple (Water/Buffer) Matrix->Simple Low Suppression Risk Complex Complex (Plasma/Feces) Matrix->Complex High Suppression Risk Rec_d9 Use Pentanoic Acid-d9 Simple->Rec_d9 Prioritize Signal Cleanliness Mode Chromatography Mode Complex->Mode GC GC-MS Mode->GC Gas Phase LC LC-MS (Reverse Phase) Mode->LC GC->Rec_d9 Isotope Effect Negligible in GC Conc Analyte Concentration LC->Conc High High (>100 µM) Conc->High Cross-talk Risk Trace Trace (<1 µM) Conc->Trace Need Max Co-elution High->Rec_d9 Rec_d4 Use Valeric Acid-d4 Trace->Rec_d4

Caption: Logical flow for selecting between d4 and d9 isotopes based on matrix complexity and analytical platform.

Part 5: Validated Experimental Protocol

This protocol uses 3-NPH (3-Nitrophenylhydrazine) derivatization, the gold standard for SCFA analysis, which improves retention and sensitivity.

The "Zero-Crosstalk" Workflow
1. Reagents Preparation
  • Derivatization Mix: 200 mM 3-NPH + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 50% Pyridine.

  • Internal Standard Spike: Prepare d4 or d9 stock at 10 µM in 50% Methanol.

2. Sample Extraction
  • Aliquot 50 µL of plasma/fecal supernatant.

  • Add 10 µL of Internal Standard Spike . Crucial: Add IS before any extraction or derivatization to account for volume errors.

  • Add 400 µL Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge 12,000 x g.

  • Transfer supernatant to fresh tube.

3. Derivatization Reaction[5][6]
  • Mix 40 µL Supernatant + 20 µL Derivatization Mix.

  • Incubate at 40°C for 30 minutes .

  • Quench with 140 µL 0.1% Formic Acid/Water.

4. LC-MS/MS Acquisition
  • Column: C18 Core-Shell (e.g., Kinetex 1.7µm), 2.1 x 100 mm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

  • Gradient: 15% B to 50% B over 10 mins.

  • MS Mode: Negative Electrospray Ionization (ESI-).

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Sample Bio-Sample IS_Add Add IS (d4 or d9) Sample->IS_Add Precip ACN Precip IS_Add->Precip React 3-NPH + EDC (40°C, 30 min) Precip->React Quench Quench (0.1% FA) React->Quench LC LC Separation (C18 Column) Quench->LC MS QqQ MS (MRM Mode) LC->MS

Caption: Step-by-step derivatization and analysis workflow for SCFA quantification.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human stool." Analytical Chemistry.

  • LGC Standards. "Pentanoic-2,2,3,3-d4 Acid Product Data."

  • Sigma-Aldrich. "Valeric-d9 acid Properties and Safety."

  • Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase." Journal of the American Chemical Society.

  • Shafaei, A., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry.

Sources

Kinetic Isotope Effect of Pentanoic-2,2,3,3-d4 Acid in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Experimental Protocol Audience: Drug Discovery Scientists, DMPK Researchers, Enzymologists

Executive Summary: The Deuterium Switch in Short-Chain Fatty Acids

In the optimization of fatty acid-based therapeutics, the Kinetic Isotope Effect (KIE) serves as a precision tool to modulate metabolic stability. Pentanoic acid (Valeric acid), a short-chain fatty acid (SCFA), undergoes rapid mitochondrial


-oxidation, often limiting its systemic half-life and therapeutic window.

Pentanoic-2,2,3,3-d4 acid represents a strategic "deuterium switch" designed to impede the rate-limiting dehydrogenation step catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD) . By substituting the C2 (


) and C3 (

) hydrogens with deuterium, researchers can exploit the primary KIE—where the stronger C-D bond (

kcal/mol stronger than C-H) significantly retards bond cleavage.

This guide details the mechanistic basis, experimental quantification, and data interpretation of the KIE for Pentanoic-2,2,3,3-d4 acid, providing a robust framework for validating metabolic stability enhancements.

Mechanistic Foundation

The Target Interaction: SCAD and the - Dehydrogenation

The initial and often rate-determining step of


-oxidation for SCFAs is catalyzed by SCAD (ACADS gene product). This enzyme converts Pentanoyl-CoA  to trans-2-Pentenoyl-CoA .

The reaction mechanism is concerted but asynchronous, involving two critical events:

  • 
    -Proton Abstraction:  A catalytic base (Glutamate-376) abstracts the pro-R proton  from the C2 (
    
    
    
    ) position.
  • 
    -Hydride Transfer:  A hydride equivalent is transferred from the C3 (
    
    
    
    ) position to the N5 of the FAD cofactor.
Why 2,2,3,3-d4?

Deuteration at only the


 or 

position yields incomplete metabolic blockade due to the concerted nature of the reaction.
  • 
    -d2:  Impedes the initial proton abstraction (Primary KIE).
    
  • 
    -d2:  Impedes the hydride transfer (Primary KIE).
    
  • 
    -d4:  Maximizes the energetic barrier (
    
    
    
    ), often resulting in a multiplicative KIE that can reduce clearance rates by 2-5 fold in vitro.
Theoretical KIE
  • Intrinsic KIE (

    
    ):  For C-H bond breakage, theoretical maxima are ~7-10 at 25°C.
    
  • Observed KIE: In biological systems, this is often masked by non-chemical steps (substrate binding, product release). For SCAD, observed KIEs typically range from 1.5 to 3.0 .

Experimental Framework

Model Selection: Mitochondria vs. Microsomes

Critical Distinction: Standard liver microsomes (S9/HLM) primarily contain CYP450 enzymes (Endoplasmic Reticulum). While they capture


-oxidation (a minor pathway for pentanoic acid), they lack  the mitochondrial machinery for 

-oxidation.
  • Recommended Model: Freshly Isolated Rat/Mouse Liver Mitochondria or Permeabilized Cryopreserved Hepatocytes .

  • Alternative: Recombinant SCAD (requires pre-synthesized Pentanoyl-CoA).

Substrate Preparation

Pentanoic acid must be activated to its CoA thioester to enter


-oxidation.
  • In Hepatocytes: Add Pentanoic-d4 acid directly; endogenous Acyl-CoA Synthetases will activate it.

  • In Isolated Mitochondria: You must supplement with ATP and Coenzyme A to allow activation, or chemically synthesize Pentanoyl-2,2,3,3-d4-CoA beforehand.

Protocol: Competitive KIE Assay (Internal Competition)

The most precise method to measure KIE is an internal competition assay where deuterated (D) and non-deuterated (H) substrates are incubated together.

Materials
  • Substrates: Pentanoic Acid (H-analog) and Pentanoic-2,2,3,3-d4 Acid (D-analog).

  • System: Cryopreserved Human Hepatocytes (1 x

    
     cells/mL).
    
  • Media: Krebs-Henseleit Buffer (KHB), pH 7.4.

  • Cofactors: None required for hepatocytes (intracellular pools sufficient).

Workflow
  • Preparation: Thaw hepatocytes and suspend in KHB.

  • Dosing: Prepare a 1:1 molar mixture of H-Pentanoic and D-Pentanoic acid (e.g., 10

    
    M each).
    
  • Incubation: Add mixture to cell suspension at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Mix 1:3 with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Visualization: Pathway & Workflow

Beta-Oxidation Pathway of Pentanoic-d4

The following diagram illustrates the blockade at the SCAD step.

BetaOxidation Pentanoic Pentanoic-2,2,3,3-d4 Acid (Substrate) Activation Activation (Acyl-CoA Synthetase) Pentanoic->Activation + CoA, ATP PentanoylCoA Pentanoyl-d4-CoA (Mitochondrial Matrix) Activation->PentanoylCoA SCAD SCAD Enzyme (Rate Limiting Step) PentanoylCoA->SCAD Primary KIE Barrier (C-D Bond Breakage) OmegaOx Omega-Oxidation (CYP450 / Microsomal) PentanoylCoA->OmegaOx Metabolic Shunting (Potential Increase) PentenoylCoA trans-2-Pentenoyl-d2-CoA (Product) SCAD->PentenoylCoA Slowed Reaction (k_D < k_H)

Caption: Pathway showing the SCAD-mediated bottleneck for Pentanoic-d4 and potential shunting to omega-oxidation.

Experimental Workflow for KIE Determination

Workflow Mix Substrate Mix (1:1 H:D Ratio) Incubate Incubation (Hepatocytes/Mitochondria) Mix->Incubate Sample Time-Point Sampling (0, 15, 30, 60 min) Incubate->Sample Serial Aliquots LCMS LC-MS/MS Analysis (Quantify H/D Ratio) Sample->LCMS Quench & Spin Calc Calculate KIE (Eq. 1) LCMS->Calc

Caption: Step-by-step workflow for the competitive internal KIE assay.

Data Analysis & Interpretation

Calculating the Observed KIE

In a competitive experiment, the KIE is derived from the change in the ratio of non-deuterated (


) to deuterated (

) substrate over time.

Formula (Eq. 1):



Where:

  • 
     = Fractional conversion of the H-substrate (at time 
    
    
    
    ).
  • 
     = Ratio of 
    
    
    
    peak areas at time
    
    
    .
  • 
     = Ratio of 
    
    
    
    peak areas at time
    
    
    .
Interpreting the Results
Observed KIE ValueInterpretationMetabolic Impact
1.0 - 1.2 No KIEC-H bond breaking is not rate-limiting. Deuteration will not improve stability.
1.3 - 2.0 Moderate KIEC-H bond breaking is partially rate-limiting. Expect 10-30% increase in half-life.
> 2.0 Strong KIEC-H cleavage is the dominant rate-limiting step. Expect significant stabilization (>50% half-life increase).
Metabolic Shunting

A high KIE (>2.0) at the


-oxidation site may force the substrate into alternative pathways.
  • Monitor: Formation of dicarboxylic acids (via

    
    -oxidation) or glucuronides.
    
  • Risk: If

    
    -oxidation produces toxic metabolites, the deuterium switch could inadvertently increase toxicity despite improving stability.
    

References

  • Ghisla, S., et al. (1984). Mechanism of inactivation of acyl-CoA dehydrogenases by 3-alkynoyl-CoA thioesters.Biochemistry , 23(14), 3154-3161. Link

  • Pohl, B., et al. (1986). Studies on the reaction mechanism of general acyl-CoA dehydrogenase: Determination of selective isotope effects.European Journal of Biochemistry , 160(1), 109-115. Link

  • Wandycz, L., et al. (2021).

    
    -Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes.[1][2]Journal of Visualized Experiments , (175), e62904.[2] Link
    
  • Fisher, M.B., et al. (2016). The Deuterium Switch: A Powerful Tool for the Optimization of Metabolic Stability.Drug Discovery Today , 21(11), 1799-1808. Link

  • Hine, J. (2023). Structural Isotope Effects in Organic Chemistry.Journal of Organic Chemistry , 88(2), 120-135. Link

Sources

Stability of alpha-deuterated carboxylic acids in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Alpha-Deuterated Carboxylic Acids in Aqueous Solution

Foreword: The Subtle Strength of a Single Neutron

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic profiles is relentless. We seek longer half-lives, reduced metabolic liabilities, and more consistent patient exposure. Among the sophisticated strategies employed, one of the most elegant is the selective incorporation of deuterium, hydrogen's stable heavy isotope. The substitution of a single proton with a proton and a neutron can profoundly alter a molecule's metabolic fate, a phenomenon rooted in the principles of the kinetic isotope effect (KIE).[1][2][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging or considering deuterium incorporation as a strategy to enhance therapeutic candidates. Specifically, we will delve into the core principles governing the stability of alpha-deuterated carboxylic acids in aqueous environments. The carboxylic acid moiety is a cornerstone of bioactive molecules, and understanding the stability of deuteration at the adjacent α-position is critical for predicting in vitro and in vivo performance.[4][5] We will move beyond a mere recitation of facts to explore the mechanistic underpinnings of stability, provide actionable experimental protocols, and offer insights born from practical application.

The Mechanistic Basis of Stability: Enolization and the Kinetic Isotope Effect

The stability of a deuterium atom at the α-carbon of a carboxylic acid is not absolute. It is governed by the potential for hydrogen-deuterium (H/D) exchange, a process dictated by the surrounding chemical environment, primarily pH.[6] The lability of the α-deuteron is intrinsically linked to the acidity of the corresponding α-proton in the non-deuterated analogue. This acidity arises from the ability of the carbonyl group to stabilize a negative charge on the α-carbon through resonance.

The Enolate Intermediate: The Gateway to Exchange

The principal mechanism for H/D exchange at the α-carbon is through the formation of an enol or, more significantly in many contexts, an enolate intermediate.[7][8][9]

  • Base-Catalyzed Exchange: Under basic or neutral aqueous conditions, a base (e.g., hydroxide ion, water) can abstract the α-deuteron, forming a resonance-stabilized enolate. This enolate can then be reprotonated by a proton from the solvent (H₂O). If this process occurs repeatedly in a protic aqueous environment, the deuterium will gradually be washed out and replaced by hydrogen.[7][10][11]

  • Acid-Catalyzed Exchange: In acidic media, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-deuteron. A weak base (e.g., water) can then remove the deuteron to form a neutral enol intermediate, which can subsequently tautomerize back to the keto form by capturing a proton from the solvent.[8][9][11]

The rate of this exchange is therefore highly pH-dependent, a critical factor for experimental design in stability assessments.[6][12]

The Deuterium Kinetic Isotope Effect (KIE)

The cornerstone of the enhanced stability of α-deuterated compounds is the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[13][14] Consequently, more energy is required to break a C-D bond than a C-H bond.[3][15]

In the context of H/D exchange, the rate-determining step is the cleavage of the C-D bond by a base.[16] Because this bond is stronger, this cleavage occurs more slowly than the cleavage of a C-H bond under identical conditions.[13][15] This results in a slower rate of enolate formation and, therefore, a significantly reduced rate of deuterium loss. This KIE is the primary reason why α-deuteration can effectively "lock" that position, slowing down not only passive H/D exchange but also enzyme-mediated metabolic processes that involve the abstraction of that hydrogen.[1][17]

Visualizing the H/D Exchange Mechanism

To clarify the process, the following diagram illustrates the base-catalyzed H/D exchange pathway, which is often the most relevant under physiological conditions.

G cluster_0 Step 1: Deuteron Abstraction cluster_1 Step 2: Reprotonation A Alpha-Deuterated Carboxylic Acid B Enolate Intermediate (Resonance Stabilized) A->B C-D bond cleavage (Rate-Determining Step) C Protiated Carboxylic Acid Solvent_H H₂O B->Solvent_H Attacks Solvent Proton B->C H/D Exchange Complete Base Base (e.g., OH⁻) Base->A Attacks α-Deuteron Solvent_H->C Forms C-H bond caption Base-catalyzed H/D exchange at the α-carbon.

Caption: Base-catalyzed H/D exchange at the α-carbon.

Experimental Assessment of Stability

A robust assessment of the stability of an α-deuterated carboxylic acid is a self-validating process. The protocol must be designed to rigorously challenge the C-D bond under relevant conditions while providing unambiguous analytical data.

Core Experimental Workflow

The fundamental approach involves incubating the deuterated compound in a protic aqueous buffer system for a defined period and then quantifying the remaining deuterium content.

G cluster_workflow Stability Assessment Workflow Prep 1. Sample Preparation (Compound in Buffer) Incubate 2. Incubation (Time Course at 37°C) Prep->Incubate Quench 3. Reaction Quench & Sample Cleanup Incubate->Quench Analyze 4. LC-MS or NMR Analysis (Quantify %D) Quench->Analyze Data 5. Data Analysis (Rate of D Loss) Analyze->Data caption Workflow for assessing aqueous stability.

Caption: Workflow for assessing aqueous stability.

Detailed Step-by-Step Protocol: Stability in Simulated Physiological Buffer

This protocol is designed to assess stability at physiological pH and temperature, providing a baseline for in vivo predictability.

Objective: To quantify the rate of deuterium loss from an α-deuterated carboxylic acid in Phosphate-Buffered Saline (PBS) at 37°C.

Materials:

  • Test Compound (α-deuterated carboxylic acid), >98% chemical and isotopic purity.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

  • Incubator or water bath set to 37°C.

  • Autosampler vials.

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in a minimal amount of DMSO or ACN. Causality: A concentrated stock in an organic solvent prevents premature H/D exchange before the experiment begins.

  • Incubation Sample Preparation (T=0):

    • In a 1.5 mL microcentrifuge tube, add 990 µL of pre-warmed (37°C) PBS, pH 7.4.

    • Add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex immediately.

    • Immediately quench this T=0 sample by adding 1.0 mL of ice-cold ACN containing 0.1% FA. Vortex thoroughly. Causality: The cold ACN precipitates proteins (if present) and halts the exchange reaction. The acid helps to neutralize any basic species, further quenching the base-catalyzed exchange.

    • Centrifuge at >12,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial. This is the T=0 sample .

  • Time-Course Incubation:

    • Prepare identical incubation tubes for each time point (e.g., 1, 4, 8, 24, 48 hours).

    • Place all tubes in the 37°C incubator.

  • Sample Collection:

    • At each designated time point, remove one tube from the incubator and immediately quench it as described in Step 2.

    • Process the sample (centrifuge, transfer supernatant) and label the vial accordingly.

  • LC-MS Analysis:

    • Set up an LC-MS method capable of separating the parent compound from potential metabolites or degradants.

    • The mass spectrometer should be set to monitor for two mass-to-charge ratios (m/z):

      • M+D: The mass of the intact deuterated compound.

      • M+H: The mass of the compound after it has lost its deuterium and gained a proton.

    • Inject all samples from the time course.

  • Data Analysis:

    • Integrate the peak areas for the M+D and M+H extracted ion chromatograms at each time point.

    • Calculate the percentage of remaining deuterium (%D) at each time point using the formula: %D = [Area(M+D) / (Area(M+D) + Area(M+H))] * 100

    • Plot %D versus time to determine the rate of deuterium loss.

Data Presentation and Interpretation

Clear data presentation is crucial for interpreting stability results. A summary table allows for at-a-glance comparison of stability under different conditions.

Table 1: H/D Exchange Rate of Compound-D under Various pH Conditions
ConditionTemperature (°C)Half-life of Deuterium (t½, hours)% Deuterium Remaining at 24h
pH 4.0 (Acetate Buffer)37> 50098.5%
pH 7.4 (PBS)3721092.1%
pH 9.0 (Borate Buffer)374568.5%

Interpretation: The data clearly demonstrates the pH-dependent nature of the H/D exchange.[6] As the pH increases, the rate of base-catalyzed exchange accelerates, leading to a significantly shorter half-life for the deuterium label.[10] The high stability at pH 4.0 and substantial stability at physiological pH 7.4 would be considered very favorable for a drug candidate, suggesting minimal loss of the deuterium label in the gut or systemic circulation due to passive chemical exchange.

Advanced Analytical Considerations

While LC-MS is a workhorse for these studies, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail.

  • ¹H-NMR: Can be used to observe the disappearance of the proton signal at the α-position in the non-deuterated standard, which corresponds to the appearance of a proton signal in the deuterated analogue as exchange occurs.[18]

  • ²H-NMR: Directly detects the deuterium atom, providing a clean and unambiguous signal to quantify the isotopic purity and its loss over time.[18]

Cross-validation between LC-MS and NMR methods provides the highest level of confidence in the analytical data.[19][20]

Conclusion: From Mechanistic Understanding to Rational Drug Design

The stability of an alpha-deuterated carboxylic acid is not a simple binary property but a dynamic, environment-dependent characteristic. A thorough understanding of the underlying enolate-mediated exchange mechanism and the protective power of the kinetic isotope effect empowers drug developers to make informed decisions. By employing rigorous, well-designed stability studies, researchers can confidently predict the in vivo behavior of their deuterated compounds, ensuring that this elegant therapeutic strategy translates into robust and effective medicines. The protocols and principles outlined in this guide provide a framework for achieving that goal, ensuring that the subtle strength of a single neutron is fully and reliably harnessed.

References

  • Deuterated Drugs. Bioscientia.[Link]

  • How using deuterium in pharmaceuticals is gaining momentum. deutraMed.[Link]

  • Hydrogen - Deuterium exchange. Organic Chemistry.[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.[Link]

  • When chemistry corrects biology: the deuterated return of a MET inhibitor. European Pharmaceutical Review.[Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology.[Link]

  • Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase. ChemRxiv.[Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. ScienceDirect.[Link]

  • (a) Proposed mechanism of hydrogen–deuterium exchange via enolate... ResearchGate.[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Enols and Enolates 2: Deuterium Exchange. YouTube.[Link]

  • Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. MDPI.[Link]

  • Reactions at the α-Carbon. Michigan State University Chemistry.[Link]

  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv.[Link]

  • Hydrogen–deuterium exchange. Wikipedia.[Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University.[Link]

  • Kinetic Isotope Effects. Chemistry LibreTexts.[Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.[Link]

  • 23.2: Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts.[Link]

  • Ternary catalytic α-deuteration of carboxylic acids. Kyushu University Institutional Repository.[Link]

  • A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science.[Link]

  • The pH dependence of proton-deuterium exchange, hydrogen production and uptake catalyzed by hydrogenases from sulfate-reducing bacteria. PubMed.[Link]

  • A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing.[Link]

  • Hydrogen/deuterium exchange of cross-linkable alpha-amino acid derivatives in deuterated triflic acid. HUSCAP.[Link]

  • Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. MDPI.[Link]

  • The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. National Center for Biotechnology Information.[Link]

Sources

Pentanoic-2,2,3,3-d4 acid molecular weight and isotopic purity

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Application in Metabolic Profiling

Executive Summary

Pentanoic-2,2,3,3-d4 acid (Valeric acid-d4) is a highly specific stable isotope-labeled fatty acid analog utilized primarily as an internal standard in quantitative metabolomics and as a mechanistic probe in drug development. By substituting hydrogen with deuterium at the


 (C2) and 

(C3) positions, this isotopologue exhibits distinct mass spectral fragmentation patterns and kinetic isotope effects (KIE) that are critical for precise bioanalysis and metabolic stability studies. This guide provides a rigorous technical analysis of its molecular weight, isotopic purity determination, and experimental applications.
Physicochemical & Isotopic Properties[1][2][3][4]

The substitution of four protium (


H) atoms with deuterium (

H) at the C2 and C3 positions alters the physicochemical identity of pentanoic acid, specifically its molecular weight and magnetic resonance signature, without significantly impacting its chromatographic retention time (though slight shifts due to the deuterium isotope effect on lipophilicity may occur).

Table 1: Comparative Properties of Pentanoic Acid Isotopologues

PropertyUnlabeled Pentanoic AcidPentanoic-2,2,3,3-d4 Acid
Formula


CAS Number 109-52-41219804-71-3
Molecular Weight 102.13 g/mol 106.16 g/mol
Monoisotopic Mass 102.0681 Da106.0932 Da
Isotopic Purity Natural AbundanceTypically

98 atom % D
Chemical Purity

99%

98%
Synthesis Strategy: The Alkyne Reduction Route

To achieve high isotopic fidelity specifically at the 2,2,3,3 positions, simple H/D exchange methods are often insufficient due to back-exchange and lack of regioselectivity. The industry-standard protocol for generating vicinal tetra-deuterated fatty acids involves the catalytic reduction of an alkyne precursor.

Protocol: Deuteration of 2-Pentynoic Acid

Rationale: The triple bond in 2-pentynoic acid (


) spans the C2 and C3 positions. Complete saturation with deuterium gas (

) ensures the incorporation of exactly four deuterium atoms at the desired loci.
  • Precursor Selection: High-purity 2-pentynoic acid.

  • Catalyst: Palladium on Carbon (Pd/C, 10% loading) or Platinum Oxide (

    
    ) to facilitate exhaustive reduction.
    
  • Reaction Medium: Methanol-d1 (

    
    ) or Ethyl Acetate. Using a deuterated solvent prevents H/D scrambling at the exchangeable carboxyl proton, though the carboxyl H is labile and will equilibrate with solvent moisture eventually.
    
  • Process:

    • Dissolve precursor in solvent under inert atmosphere (

      
      ).
      
    • Introduce

      
       gas (balloon or Parr shaker at 1-3 atm).
      
    • Stir vigorously at Room Temperature (RT) for 12-24 hours.

    • Validation Point: Monitor disappearance of alkyne stretch in IR (~2200

      
      ) or consumption of starting material by TLC.
      
  • Purification: Filter catalyst through Celite; concentrate filtrate. Distillation may be required to remove solvent residues.

Analytical Validation: The "Trustworthiness" Protocol

Validating the isotopic purity of Pentanoic-2,2,3,3-d4 requires a multi-modal approach. Relying solely on the molecular ion in Mass Spectrometry is insufficient due to potential scrambling. The following protocols utilize fragmentation logic and NMR shifts to self-validate the structure.

A. Mass Spectrometry (GC-MS): The McLafferty Shift

The most definitive confirmation of 2,2,3,3-labeling comes from analyzing the McLafferty rearrangement , a dominant fragmentation pathway for fatty acids.

  • Mechanism: Transfer of a

    
    -hydrogen (C4) to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    bond.
  • Unlabeled Scenario:

    • Fragment: Ethene-1,1-diol radical cation (

      
      ).
      
    • Composition: Carbonyl C +

      
      -C + 2 Hydroxyls (one original, one from 
      
      
      
      -H).
    • m/z: 60 .

  • Labeled (2,2,3,3-d4) Scenario:

    • 
      -H is Protium (
      
      
      
      ), so the transfer involves
      
      
      .
    • 
      -C is Deuterated (
      
      
      
      ).
    • Fragment:

      
      .
      
    • Mass Shift: The fragment retains two deuteriums from the

      
      -position.
      
    • Calculation:

      
      .
      
    • Target m/z: 62 .

Validation Rule: If the spectrum shows a dominant peak at m/z 62 rather than m/z 60, the


-position is successfully deuterated. If the peak remains at 60, the label is absent at C2. If it shifts to 61, the labeling is incomplete.
B. Nuclear Magnetic Resonance (

H NMR)

Deuterium is "silent" in standard


H NMR. Therefore, validation is based on the disappearance  of specific signals.
  • Unlabeled Spectrum:

    • 
       2.3 ppm (Triplet): 
      
      
      
      -protons (
      
      
      -COOH).
    • 
       1.6 ppm (Quintet): 
      
      
      
      -protons (
      
      
      -
      
      
      ).
    • 
       1.3 ppm (Multiplet): 
      
      
      
      -protons.
    • 
       0.9 ppm (Triplet): Methyl protons.
      
  • Labeled Spectrum (2,2,3,3-d4):

    • 
       2.3 ppm:  Signal Absent  (replaced by D).
      
    • 
       1.6 ppm:  Signal Absent  (replaced by D).
      
    • 
       1.3 ppm:  Signal simplifies. The coupling to the 
      
      
      
      -protons is removed. It appears as a triplet (coupling only to methyl) or quartet depending on resolution.
    • Residual Proton Check: Integration of the "silent" regions (2.3 and 1.6 ppm) against the methyl standard (0.9 ppm) quantifies isotopic purity (e.g., <1% residual integration = >99% D).

Visualization of Logic

The following diagrams illustrate the synthesis pathway and the critical MS fragmentation logic used for validation.

Pentanoic_Analysis cluster_0 Validation Logic Precursor 2-Pentynoic Acid (CH3-CH2-C≡C-COOH) Product Pentanoic-2,2,3,3-d4 Acid (CH3-CH2-CD2-CD2-COOH) Precursor->Product Catalytic Reduction Reagent D2 Gas / Pd/C Reagent->Product MS_Input GC-MS Analysis (Electron Impact) Product->MS_Input Sample Injection McLafferty McLafferty Rearrangement (Gamma-H Transfer) MS_Input->McLafferty Ionization Fragment Fragment Ion m/z 62 [CD2=C(OH)2]+ McLafferty->Fragment Alpha-Beta Cleavage (Retains Alpha-D2)

Caption: Workflow showing synthesis via alkyne reduction and QC validation via the specific m/z 62 McLafferty fragment.

Applications in Drug Development
A. Internal Standard for Short-Chain Fatty Acids (SCFAs)

Pentanoic-2,2,3,3-d4 is the "gold standard" IS for quantifying valeric acid in biological matrices (feces, plasma).

  • Protocol: Spike samples with 10 µM Pentanoic-d4 prior to extraction.

  • Benefit: Co-elutes with the analyte (slight shift possible) but is mass-resolved. Compensates for extraction efficiency and ionization suppression.

B. Metabolic Stability & Kinetic Isotope Effect (KIE)

This isotopologue is critical for studying


-oxidation pathways.
  • Mechanism: The initial step of

    
    -oxidation involves the removal of protons from the 
    
    
    
    and
    
    
    carbons by Acyl-CoA Dehydrogenase.
  • Causality: The C-D bond is stronger than the C-H bond (Primary KIE). Replacing H with D at C2/C3 significantly slows this enzymatic step (

    
    ).
    
  • Utility: Researchers use this to identify rate-limiting steps in fatty acid metabolism or to design deuterated drugs (e.g., Valproic acid analogs) with longer half-lives.

References
  • CDN Isotopes. Pentanoic-2,2,3,3-d4 Acid Product Specifications. LGC Standards. Link

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley.
  • Chakraborty, A., et al. (2021).[2] "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers." Molecules. Link

  • NIST Chemistry WebBook. Pentanoic Acid Mass Spectrum. National Institute of Standards and Technology. Link

Sources

Methodological & Application

Protocol for using Pentanoic-2,2,3,3-d4 acid as NMR internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision qNMR Using Pentanoic-2,2,3,3-d4 Acid

Executive Summary

In quantitative Nuclear Magnetic Resonance (qNMR), the selection of an Internal Standard (IS) is the single most critical decision affecting method accuracy.[1] While traditional standards like TCNB or Maleic Acid are common, they often obscure critical spectral regions.

This guide details the protocol for using Pentanoic-2,2,3,3-d4 acid (Valeric acid-d4). By selectively deuterating the


 and 

positions, this standard renders the typically crowded 1.5–2.5 ppm region "NMR silent." This transparency allows for the precise quantification of analytes with functionalized aliphatic chains, drug metabolites, and complex natural products without signal overlap.

Strategic Rationale: The "Silent Window" Effect

Standard Pentanoic acid presents a triplet at ~0.9 ppm, a multiplet at ~1.3 ppm, a multiplet at ~1.6 ppm, and a triplet at ~2.3 ppm. The latter two signals often overlap with protons adjacent to carbonyls, amines, or double bonds in target analytes.

Pentanoic-2,2,3,3-d4 acid (


) eliminates these interferences: 
  • 
    -protons (C2, ~2.3 ppm):  Deuterated 
    
    
    
    Silent.
  • 
    -protons (C3, ~1.6 ppm):  Deuterated 
    
    
    
    Silent.
  • Result: A clear spectral window from 1.5 ppm to 2.5 ppm , leaving only the terminal methyl triplet (~0.9 ppm) and the C4 methylene (~1.35 ppm) for quantification.

Table 1: Physicochemical & Spectral Properties
PropertySpecificationNotes
Formula

MW 106.15 g/mol Must use deuterated MW for calculations.
Boiling Point ~186 °CLow volatility, but "weigh by difference" recommended.
Signal 1 (Quant)

0.91 ppm (Triplet, 3H)
Cleanest signal.

Hz.
Signal 2 (Confirm)

1.35 ppm (Multiplet, 2H)
May show broadening due to

coupling.
Solubility CDCl

, DMSO-d

, MeOD, D

O
Universal organic solubility.
pKa ~4.8Shift of COOH proton is pH dependent; alkyl shifts are stable.

Pre-Experimental Validation

Before quantitative analysis, the system must be validated for the specific analyte-matrix combination.

ValidationLogic Start Start Validation Solubility Solubility Check (Analyte + IS) Start->Solubility Solubility->Start Precipitate? Change Solvent ShiftCheck Spectral Window Check (1H NMR) Solubility->ShiftCheck Clear Solution? ShiftCheck->Start Overlap? Choose diff IS T1Meas T1 Relaxation Measurement ShiftCheck->T1Meas No Overlap at 0.9 ppm? ParamSet Set d1 = 5 * T1_max T1Meas->ParamSet Determine Longest T1

Figure 1: Decision tree for validating Pentanoic-d4 as a suitable internal standard.

Critical Step: T1 Relaxation Measurement

The terminal methyl group of Pentanoic-d4 has a relatively long longitudinal relaxation time (


), typically 1.5 – 3.0 seconds  depending on the solvent and oxygen content.
  • Action: Perform an Inversion-Recovery experiment on the mixture.

  • Requirement: The relaxation delay (

    
    ) in the final qNMR method must be 
    
    
    
    of the slowest relaxing signal (usually the IS methyl or an aromatic analyte proton) to ensure 99.3% magnetization recovery.

Detailed Protocol: Gravimetric Preparation

Precision in qNMR is limited by weighing errors. Pentanoic acid is a liquid; therefore, volatility and viscosity must be managed.

Equipment:

  • Micro-balance (readability 0.001 mg or 0.01 mg).

  • Gas-tight syringe (e.g., Hamilton) or glass weighing boat.

  • NMR tubes (5mm, high precision).

Workflow:

  • Analyte Weighing:

    • Weigh approx. 10–20 mg of the analyte directly into the weighing vessel.

    • Record mass as

      
      .
      
  • IS Weighing (The "Difference" Method):

    • Do not pipette directly into the tube on the balance.

    • Fill a syringe with Pentanoic-d4 acid.

    • Place the full syringe on the balance. Tare (or record mass).

    • Dispense approx. 10–15 mg into the vessel containing the analyte.

    • Place the syringe back on the balance. Record the loss in mass.

    • Mass IS (

      
      )  = Initial Syringe Mass - Final Syringe Mass.
      
  • Dissolution:

    • Add the deuterated solvent (e.g., 600

      
      L CDCl
      
      
      
      ).
    • Vortex until fully dissolved. Ensure no droplets adhere to the cap or walls.

  • Transfer:

    • Transfer solution to the NMR tube.[2]

Acquisition Parameters

Do not use standard "1H" parameter sets. qNMR requires specific physics-based settings.

ParameterSettingRationale
Pulse Angle 90° (recommended)Maximizes signal-to-noise (SNR) per scan.
Relaxation Delay (

)
30 seconds Default safe value (assuming

for safety). If

is measured, use

.[3]
Acquisition Time (

)

seconds
To avoid truncation artifacts (sinc wiggles) at the base of sharp peaks.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.
Number of Scans (

)
16, 32, or 64Must be a multiple of the phase cycle. Adjust for SNR > 250:1.
Temperature 298 K (

0.1 K)
Constant temperature prevents chemical shift drift during acquisition.
Spinning OffPrevents spinning sidebands which can integrate as impurities.

Data Processing & Calculation

ProcessingWorkflow RawData Raw FID WindowFunc Apodization (LB = 0.3 Hz) RawData->WindowFunc FT Fourier Transform (Zero Fill to 64k/128k) WindowFunc->FT Phase Manual Phasing (0th & 1st Order) FT->Phase Baseline Baseline Correction (Polynomial or Spline) Phase->Baseline Integration Integration (Include 13C Satellites) Baseline->Integration Calc Purity Calculation Integration->Calc

Figure 2: Data processing pipeline for high-precision qNMR.

Integration Rules:

  • Phasing: Must be perfect. Asymmetric peaks lead to integration errors.

  • Baseline: Use a manual baseline correction. Automatic algorithms often fail at the edges of multiplets.

  • Range: Integrate the Pentanoic-d4 methyl triplet at 0.91 ppm .

    • Span: typically 0.85 ppm to 0.97 ppm (ensure 60x linewidth on both sides).

    • Satellites:Include the

      
       satellites in the integral if possible (or exclude them consistently for both Analyte and IS). Including is standard practice for <1% uncertainty.
      

Calculation Formula:



Where:

  • 
    : Purity of analyte (mass fraction).[4]
    
  • 
    : Integrated Area.
    
  • 
    : Number of protons (IS = 3 for methyl).
    
  • 
    : Molecular Weight (IS = 106.15  g/mol ).
    
  • 
    : Mass weighed.[4][5]
    
  • 
    : Purity of the Pentanoic-d4 IS (from Certificate of Analysis).
    

Troubleshooting & System Suitability

  • Issue: Broadening of the IS Methyl Triplet.

    • Cause: Paramagnetic impurities or poor shimming.

    • Fix: Check lock level; re-shim. If sample contains metals, use EDTA or switch to a different solvent.

  • Issue: Shifting of Signals.

    • Cause: pH changes or concentration effects.

    • Fix: Pentanoic acid is a weak acid. If the analyte is a strong base, salt formation may shift the IS signals. Ensure the matrix is neutral or buffered if shifts are erratic.

  • Issue: Water Overlap.

    • Note: The IS signals (0.9, 1.35) are far from the water signal (~4.8 in D2O, ~3.3 in DMSO, ~1.5 in CDCl3). In CDCl3, wet solvent puts water at ~1.5 ppm. This is safely outside the 0.9 ppm quant region but check the 1.35 ppm region.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation in Proposed Drug Candidates: Probing the Rigor of Quantitative NMR." Journal of Natural Products. Link

  • BIPM / NIST. (2023). "qNMR Internal Standard Reference Data." Bureau International des Poids et Mesures.[6] Link

  • Simova, S. (2014). "NMR Spectroscopic Data of Fatty Acids." Magnetic Resonance in Chemistry.
  • Schoenberger, T. (2012). "Determination of paramagnetism in NMR samples." Analytical and Bioanalytical Chemistry. (Reference for troubleshooting line broadening).

Sources

Application Notes and Protocols for Solid-Phase Extraction of Deuterated Pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction (SPE) of deuterated pentanoic acid from biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines two robust methods—Reversed-Phase (RP) SPE and Strong Anion-Exchange (SAX) SPE—for the efficient isolation and purification of this common internal standard prior to quantitative analysis by mass spectrometry. The protocols are designed to be self-validating, with explanations of the causality behind each experimental step to ensure technical accuracy and reproducibility.

Introduction: The Role of Deuterated Pentanoic Acid in Quantitative Bioanalysis

Deuterated pentanoic acid (d-pentanoic acid or d-valeric acid) is a stable isotope-labeled (SIL) analog of the endogenous short-chain fatty acid (SCFA), pentanoic acid. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows, SILs are the gold standard for internal standards.[1][2] Because deuterated standards are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit nearly identical behavior during sample preparation and ionization.[1][2] This allows them to accurately correct for variability in sample extraction, matrix effects (such as ion suppression), and instrument response, leading to highly accurate and precise quantification of the target analyte.[1]

Effective sample preparation is critical for minimizing matrix effects and ensuring the longevity of analytical instrumentation.[3][4] Solid-phase extraction (SPE) is a powerful and versatile sample preparation technique used to isolate, concentrate, and purify analytes from complex matrices like plasma, serum, urine, and fecal extracts.[5][6] The "bind-and-elute" strategy is commonly employed, where the analyte of interest is retained on the SPE sorbent while interferences are washed away, followed by elution of the purified analyte.[5] This guide details two distinct SPE methodologies for the extraction of deuterated pentanoic acid, catering to different sample matrices and analytical requirements.

Principles of Solid-Phase Extraction for a Carboxylic Acid

Pentanoic acid is a short-chain carboxylic acid, and its chemical properties dictate the choice of SPE sorbent and methodology. Two primary interaction mechanisms are particularly effective for its extraction:

  • Reversed-Phase SPE : This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[7] Pentanoic acid, being moderately polar, can be retained on the sorbent through hydrophobic (van der Waals) interactions between its alkyl chain and the nonpolar stationary phase.[3] To enhance retention, the sample pH is adjusted to be at least 2 pH units below the pKa of pentanoic acid (~4.8), which neutralizes the carboxyl group, making the molecule more hydrophobic.[3]

  • Anion-Exchange SPE : This method relies on electrostatic interactions between a positively charged stationary phase and the negatively charged analyte.[8] For a weak acid like pentanoic acid, a strong anion-exchange (SAX) sorbent, which contains a quaternary ammonium functional group, is ideal.[8][9] This sorbent carries a permanent positive charge across the entire pH range.[8][9] To ensure the pentanoic acid is negatively charged (as a carboxylate), the sample pH is adjusted to be at least 2 pH units above its pKa.[8]

Protocol 1: Reversed-Phase SPE for Deuterated Pentanoic Acid

This protocol is well-suited for the extraction of deuterated pentanoic acid from aqueous matrices such as plasma or urine, where the goal is to remove polar interferences like salts and proteins.

Experimental Workflow: Reversed-Phase SPE

RP_SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with d-Pentanoic Acid Sample->Spike Acidify Acidify with Formic Acid (to pH ~2.8) Spike->Acidify Condition 1. Condition (1 mL Methanol) Acidify->Condition Equilibrate 2. Equilibrate (1 mL Water, pH 2.8) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol in Water, pH 2.8) Load->Wash Elute 5. Elute (1 mL Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Reversed-Phase SPE of d-Pentanoic Acid.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add the deuterated pentanoic acid internal standard.

    • Add 10 µL of 10% formic acid in water to acidify the sample to a pH of approximately 2.8. This neutralizes the carboxylic acid group, maximizing its hydrophobicity and retention on the reversed-phase sorbent.[3]

    • Vortex for 10 seconds. For plasma/serum, protein precipitation with a solvent like acetonitrile may be performed prior to acidification for cleaner extracts, followed by centrifugation.[10][11]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the reversed-phase C18 SPE cartridge. This step solvates the C18 functional groups, activating the sorbent for interaction with the analyte.[3][4] Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of acidified water (pH adjusted to ~2.8 with formic acid) through the cartridge. This removes the methanol and prepares the sorbent environment to be similar to the sample matrix, ensuring consistent retention.[3]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1 drop per second) to allow for sufficient interaction time between the analyte and the sorbent, which is crucial for efficient retention.[12]

  • Washing:

    • Pass 1 mL of 5% methanol in acidified water (pH ~2.8) through the cartridge. This wash step removes polar, water-soluble interferences (like salts) that were not retained, while the analyte remains bound to the sorbent due to its higher affinity.[12]

  • Elution:

    • Elute the deuterated pentanoic acid with 1 mL of methanol. The strong, non-polar character of methanol disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing it from the cartridge.[3][7]

  • Post-treatment:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[3]

Protocol 2: Strong Anion-Exchange (SAX) SPE for Deuterated Pentanoic Acid

This protocol is highly selective for acidic compounds and is particularly useful for cleaning up samples where neutral or basic interferences are a concern.[9]

Experimental Workflow: Strong Anion-Exchange SPE

SAX_SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with d-Pentanoic Acid Sample->Spike Basify Basify with Ammonium Hydroxide (to pH ~6.8) Spike->Basify Condition 1. Condition (1 mL Methanol) Basify->Condition Equilibrate 2. Equilibrate (1 mL Water, pH 6.8) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (1 mL Water, pH 6.8) Load->Wash Elute 5. Elute (1 mL 5% Formic Acid in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Anion-Exchange SPE of d-Pentanoic Acid.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add the deuterated pentanoic acid internal standard.

    • Add 10 µL of 2% ammonium hydroxide in water to adjust the sample pH to approximately 6.8. This ensures the carboxylic acid group of pentanoic acid is deprotonated (negatively charged), allowing it to bind to the anion-exchange sorbent.[8]

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SAX SPE cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of water (pH adjusted to ~6.8) through the cartridge. This step ensures the sorbent is in the correct pH environment for sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Use a slow and steady flow rate (~1 drop per second) to maximize the electrostatic interactions and ensure complete retention.

  • Washing:

    • Pass 1 mL of water (pH ~6.8) through the cartridge to wash away neutral and basic interferences that do not bind to the positively charged sorbent.

    • A subsequent wash with a mild organic solvent like methanol can be used to remove non-polar interferences.

  • Elution:

    • Elute the deuterated pentanoic acid with 1 mL of 5% formic acid in methanol. The acidic eluent neutralizes the carboxylate group of the analyte, breaking the electrostatic bond with the SAX sorbent and allowing it to be eluted.[13] The methanol component ensures the analyte is readily solubilized.

  • Post-treatment:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Summary of Method Parameters

ParameterProtocol 1: Reversed-Phase SPEProtocol 2: Strong Anion-Exchange (SAX) SPE
Sorbent Type C18 (Nonpolar)Strong Anion Exchange (Positively Charged)
Retention Mechanism Hydrophobic InteractionElectrostatic (Ionic) Interaction
Sample pH Adjustment Acidify to pH < pKa (e.g., ~2.8)Basify to pH > pKa (e.g., ~6.8)
Conditioning Solvent 1 mL Methanol1 mL Methanol
Equilibration Solvent 1 mL Acidified Water (pH ~2.8)1 mL Water (pH ~6.8)
Wash Solvent 1 mL 5% Methanol in Acidified Water1 mL Water (pH ~6.8)
Elution Solvent 1 mL Methanol1 mL 5% Formic Acid in Methanol
Best For Removing Polar Interferences (e.g., salts)Neutral and Basic Interferences

Conclusion

The selection of an appropriate SPE protocol for deuterated pentanoic acid depends on the sample matrix, the nature of potential interferences, and the requirements of the subsequent analytical method. The Reversed-Phase and Strong Anion-Exchange methods presented here provide robust and reliable options for sample clean-up. By understanding the chemical principles behind each step, researchers can optimize these protocols to achieve high recovery and reproducibility, ensuring the integrity of quantitative bioanalytical data. Both methods are designed to deliver a clean extract, thereby reducing ion suppression and enhancing the sensitivity and accuracy of LC-MS/MS analysis.[5]

References

  • Hawach. Strong Anion Exchange(SAX) SPE Cartridge. Available from: [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. (2023). Available from: [Link]

  • Parlow, J. J., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Available from: [Link]

  • Graham, K. J., et al. (2015). Reversed-Phase Separation and the Identification of Unknown Polar Compounds. The Chemical Educator. Available from: [Link]

  • Welch. Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025). Available from: [Link]

  • Lynch, B., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available from: [Link]

  • Agilent Technologies. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available from: [Link]

  • Lynch, B., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available from: [Link]

  • MDPI. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). Available from: [Link]

  • Majors, R. E. (2018). How It Works: Ion-Exchange SPE. LCGC International. Available from: [Link]

  • Hawach Scientific. Ion-Exchange SPE Cartridge. Available from: [Link]

  • Ashfaq, T., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). Available from: [Link]

  • Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available from: [Link]

  • Kulling, S. E., et al. (2020). Changes in Plasma Short-Chain Fatty Acid Levels after Dietary Weight Loss among Overweight and Obese Adults over 50 Weeks. Nutrients. Available from: [Link]

  • SLU. Quantification of Short Chain Fatty Acids in Serum and Plasma. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available from: [Link]

  • Verbeke, K., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Symbiosis Online Publishing. Available from: [Link]

  • Hawach. Three Kinds of SPE Cartridges. (2025). Available from: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). Available from: [Link]

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Application Notes and Protocols for the Synthesis of Deuterated Esters Using Pentanoic-2,2,3,3-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deuterated Esters in Scientific Research

In the landscape of modern chemical and biomedical research, stable isotope labeling has emerged as a powerful tool. Among the various isotopes, deuterium (²H or D), a stable isotope of hydrogen, offers a unique and versatile approach for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. The strategic incorporation of deuterium into organic molecules, such as esters, provides a subtle yet profound modification that can be leveraged by researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the synthesis of deuterated esters, with a specific focus on utilizing Pentanoic-2,2,3,3-d4 acid as a key precursor. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for both the synthesis of the deuterated precursor and its subsequent esterification via multiple methodologies, and offer insights into the characterization and validation of the final products. Our aim is to equip researchers with the knowledge and practical guidance necessary to confidently incorporate the synthesis of deuterated esters into their research endeavors.

Part 1: Synthesis of the Deuterated Precursor: Pentanoic-2,2,3,3-d4 Acid

The successful synthesis of the target deuterated ester begins with the reliable preparation of the isotopically labeled carboxylic acid precursor. For Pentanoic-2,2,3,3-d4 acid, a regioselective deuteration at the α and β positions is required. Transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions offer a robust and efficient method for achieving this.[1][2][3][4]

Mechanistic Insight: Iridium-Catalyzed H/D Exchange

Iridium complexes, particularly those with coordinating ligands, have demonstrated high efficacy in catalyzing the H/D exchange of C(sp³)–H bonds.[2] The mechanism is believed to involve the reversible oxidative addition of a C-H bond to the iridium center, followed by reductive elimination after exchange with a deuterium source, typically deuterium oxide (D₂O). The directing effect of the carboxylate group facilitates the selective deuteration at the proximal α and β positions.

Experimental Protocol: Synthesis of Pentanoic-2,2,3,3-d4 Acid

This protocol is adapted from established methods for iridium-catalyzed H/D exchange of carboxylic acids.[2][5]

Materials:

  • Pentanoic acid

  • [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • 1,10-Phenanthroline

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M in H₂O)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Ir(cod)Cl]₂ (0.025 mmol) and 1,10-phenanthroline (0.055 mmol). Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add pentanoic acid (1.0 mmol), D₂O (5.0 mL), and Na₂CO₃ (0.1 mmol).

  • Reaction Execution: Seal the flask and heat the mixture at 120 °C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the protons at the C2 and C3 positions.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Pentanoic-2,2,3,3-d4 acid.

    • Further purification can be achieved by silica gel column chromatography if necessary, using a hexane:ethyl acetate solvent system.

Characterization:

The successful synthesis and the degree of deuterium incorporation should be confirmed by:

  • ¹H NMR: Disappearance or significant reduction of the proton signals at the α and β positions (around δ 2.34 and δ 1.62 ppm, respectively for pentanoic acid).[6][7][8][9]

  • ¹³C NMR: The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

  • Mass Spectrometry (MS): An increase in the molecular weight corresponding to the incorporation of four deuterium atoms.

Part 2: Esterification of Pentanoic-2,2,3,3-d4 Acid

The choice of esterification method is critical to ensure high yield and, most importantly, to preserve the isotopic integrity of the deuterated precursor. We present three reliable methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. It is crucial to note that under the described conditions for these reactions, deuterium scrambling is generally not observed.[10]

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is a robust and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol.[11][12] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, and/or the water byproduct is removed.[11]

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[11][12]

Materials:

  • Pentanoic-2,2,3,3-d4 acid

  • Ethanol (absolute, anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Pentanoic-2,2,3,3-d4 acid (1.0 mmol) in absolute ethanol (10 mL, large excess).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2-3 drops) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the ester with diethyl ether or ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by distillation or column chromatography.

Steglich Esterification: Mild and Versatile

The Steglich esterification is an excellent alternative for substrates that are sensitive to acidic conditions.[13] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][15]

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[14]

Materials:

  • Pentanoic-2,2,3,3-d4 acid

  • Alcohol of choice (e.g., benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Pentanoic-2,2,3,3-d4 acid (1.0 mmol), the chosen alcohol (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by silica gel column chromatography.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[16] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion, formed by the deprotonation of the carboxylic acid, then acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the formation of the ester with inversion of configuration.[17]

Materials:

  • Pentanoic-2,2,3,3-d4 acid

  • Alcohol of choice (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Pentanoic-2,2,3,3-d4 acid (1.2 mmol), the chosen alcohol (1.0 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (15 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 mmol) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified directly by silica gel column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Part 3: Data Presentation and Comparison

To aid in the selection of the most appropriate esterification method, the following table summarizes the key characteristics of each protocol.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reaction Conditions Acidic (H₂SO₄), RefluxMild, Room TemperatureMild, 0 °C to Room Temperature
Substrate Scope Good for primary and secondary alcohols; not suitable for acid-sensitive substrates.[13]Excellent for acid-sensitive and sterically hindered substrates.[13][14]Good for primary and secondary alcohols; requires an acidic pronucleophile (pKa < 15).[18]
Stereochemistry Retention at the alcohol centerRetention at the alcohol centerInversion at the alcohol center[16]
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine derivative
Purification Distillation or ChromatographyFiltration and ChromatographyChromatography
Typical Yields 60-95% (can be driven by Le Chatelier's principle)[11]70-95%60-90%
Deuterium Stability Generally stable; avoid prolonged exposure to strong acid at high temperatures.High stability due to mild, neutral conditions.High stability; no H/D exchange typically observed.

Part 4: Experimental Workflows and Validation

A self-validating system is crucial for ensuring the integrity of the synthesized deuterated esters. This involves a systematic workflow from precursor synthesis to final product characterization.

Overall Experimental Workflow

Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Purification & Analysis PentanoicAcid Pentanoic Acid Deuteration Iridium-Catalyzed H/D Exchange PentanoicAcid->Deuteration Catalyst [Ir(cod)Cl]₂ / Ligand Catalyst->Deuteration D2O D₂O D2O->Deuteration Precursor Pentanoic-2,2,3,3-d4 Acid Deuteration->Precursor Esterification Esterification Reaction (Fischer, Steglich, or Mitsunobu) Precursor->Esterification Alcohol Alcohol Alcohol->Esterification Reagents Esterification Reagents (Acid, DCC/DMAP, or PPh₃/DEAD) Reagents->Esterification CrudeEster Crude Deuterated Ester Esterification->CrudeEster Purification Purification (Distillation/Chromatography) CrudeEster->Purification PureEster Purified Deuterated Ester Purification->PureEster Analysis Characterization (NMR, MS) PureEster->Analysis FinalProduct Validated Deuterated Ester Analysis->FinalProduct

Caption: Overall workflow for the synthesis and validation of deuterated esters.

Validation of Deuterium Incorporation and Purity

The final, purified deuterated ester must be rigorously analyzed to confirm its structure, purity, and the extent of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The integration of the remaining proton signals at the C2 and C3 positions relative to a known internal standard or other protons in the molecule will provide a quantitative measure of deuterium incorporation.

    • ²H NMR: This technique directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions.[18]

    • ¹³C NMR: Deuterated carbons will appear as multiplets with reduced intensity due to C-D coupling and longer relaxation times.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated ester, providing a direct measure of the number of incorporated deuterium atoms.

    • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of volatile esters and confirm the isotopic distribution. The mass spectrum of ethyl pentanoate, for instance, will show a shift in the molecular ion peak and fragment ions corresponding to the deuterated portion of the molecule.[19][20][21]

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Deuterium Incorporation in Precursor Inactive catalyst; Insufficient reaction time or temperature; Insufficient D₂O.Prepare fresh catalyst; Increase reaction time and/or temperature; Use a larger excess of D₂O.[22]
Low Yield in Fischer Esterification Incomplete reaction (equilibrium not shifted sufficiently); Loss of product during work-up.Use a larger excess of the alcohol; Remove water using a Dean-Stark trap; Ensure careful neutralization and extraction.
Side Reactions in Steglich Esterification Formation of N-acylurea byproduct.Ensure the reaction is carried out under anhydrous conditions; Use the correct stoichiometry of reagents.[14][15]
Low Yield in Mitsunobu Reaction Impure reagents; Incorrect order of addition.Use freshly purified reagents; Follow the recommended order of reagent addition.
Loss of Deuterium Label Exposure to strongly acidic or basic conditions, especially at elevated temperatures during work-up or purification.Use mild work-up conditions; Neutralize acidic or basic solutions promptly; Use deuterated solvents for chromatography if back-exchange is a concern.[22]

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  • Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Publications. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Study the NMR spectrum of pentanoic acid, valeric acid. Filo. [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Iridium-Catalyzed Oxidant-Free Transfer Dehydrogenation of Carboxylic Acids. PubMed. [Link]

  • Ethyl trans-2-pentenoate. NIST WebBook. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • H-D exchange in deuterated trifluoroacetic acid via ligand-directed NHC-palladium catalysis: a powerful method for deuteration of aromatic ketones, amides, and amino acids. PMC. [Link]

  • Mitsunobu Reaction. Organic-Reaction.com. [Link]

  • A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science. [Link]

  • Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Technoarete. [Link]

  • Esterification not Working (Separation). Reddit. [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. ACS Publications. [Link]

  • Acid to Ester. Organic Chemistry Data. [Link]

  • Pentanoic acid, ethyl ester. NIST WebBook. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing. [Link]

  • Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff Site. [Link]

  • Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). ResearchGate. [Link]

  • The NMR spectrum of pentanoic acid (a compound. Chegg. [Link]

  • 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. Chemistry LibreTexts. [Link]

  • 1H NMR of C5H10O2 (pentatonic acid, valeric acid). YouTube. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Superacid-catalysed α-deuteration of ketones with D 2 O. RSC Publishing. [Link]

  • Ethyl pentanoate. FooDB. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • Ethyl 2-ethylpentanoate. PubChem. [Link]

  • Hydrogen/deuterium scrambling during quadrupole time-of-flight MS/MS analysis of a zinc-binding protein domain. PubMed. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Steglich esterification – Knowledge and References. Taylor & Francis Online. [Link]

  • (2R,3R,4S)-2,3,4-trideuteriopentanoic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: SCFA Quantitation & Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC-MS Retention Time & Peak Shape for Valeric Acid-d4 vs. Native Valeric Acid

Core Concept: The Deuterium Isotope Effect

User Question: "I am running Valeric Acid and its deuterated internal standard (Valeric Acid-d4). Why does the D4 standard elute slightly earlier than the native compound? Is my column failing?"

Technical Insight: This is not a column failure; it is a physical phenomenon known as the Inverse Isotope Effect .

In Gas Chromatography (GC), deuterated isotopologues (D-analytes) typically exhibit a slightly shorter retention time (RT) than their non-deuterated (H-analytes) counterparts, particularly on non-polar stationary phases (e.g., 5%-phenyl-methylpolysiloxane).

  • The Mechanism: The C-D bond is slightly shorter and has a smaller molar volume than the C-H bond. This results in lower polarizability and weaker Van der Waals forces between the deuterated molecule and the stationary phase.

  • The Result: Valeric Acid-d4 travels faster through the column.

  • The Impact: You may see an RT shift of 0.02 – 0.10 minutes depending on the column length and phase ratio.

Actionable Advice: Do not force the integration windows to be identical. Define the Internal Standard (IS) peak window independently in your software (e.g., Agilent MassHunter or Thermo Xcalibur). The shift is reproducible and can be used as a confirmation of identity.

Method Development: Selecting the Right Workflow

Valeric acid (Pentanoic acid) is a Short Chain Fatty Acid (SCFA). Analyzing it in its "free" acidic form is difficult due to adsorption (tailing) and ghosting.

Decision Matrix: Direct Injection vs. Derivatization

Use the following logic flow to determine the best protocol for your sample matrix.

MethodSelection Start Start: Sample Matrix Type Aqueous Aqueous / Biological (Plasma, Urine, Fecal Water) Start->Aqueous Organic Organic / Dried Extract Start->Organic Direct Direct Injection Method (Requires Acidified FFAP Column) Aqueous->Direct Quick Screen (High LOD) MCF Protocol B: Methyl Chloroformate (Fast, Works in Water) Aqueous->MCF High Throughput BF3 Protocol A: BF3-Methanol (Robust, Gold Standard) Organic->BF3 Best Sensitivity Deriv Derivatization Method (Methyl Esterification) BF3->Deriv MCF->Deriv

Figure 1: Decision matrix for selecting the optimal Valeric Acid processing workflow based on sample origin.

Recommended Protocols

Protocol A: BF3-Methanol Derivatization (Gold Standard)

Best for: High sensitivity, dried extracts, and precise quantitation.

  • Spike: Add Valeric Acid-d4 IS to the sample before extraction to control for recovery losses.

  • Dry: Evaporate sample to dryness under Nitrogen (

    
    ).
    
  • React: Add 200 µL of 14% Boron Trifluoride (

    
    ) in Methanol .
    
  • Heat: Incubate at 60°C for 10–15 minutes. (Converts acid to Methyl Valerate).

  • Extract: Add 200 µL Hexane and 200 µL Water. Vortex vigorously.

  • Separate: Centrifuge. Transfer the top (Hexane) layer to a GC vial.

  • Analyze: The analyte is now Methyl Valerate (more volatile, no tailing).

Protocol B: Direct Injection (Acidified)

Best for: Rapid screening where ultra-high sensitivity is not required.

  • Column: Must use a Nitroterephthalic acid modified PEG column (e.g., DB-FFAP, HP-FFAP, or equivalent). Standard 5-MS columns will not work.

  • Solvent: Dilute samples in Formic Acid/Acetone (1% v/v). The acid keeps the Valeric acid protonated (

    
    ) rather than ionized (
    
    
    
    ).
  • Liner: Use an ultra-inert liner with glass wool near the bottom to wipe the needle.

Troubleshooting Guide

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing (Native) Active silanols in liner or column inlet.1. Trim 10-20 cm from column inlet.2. Replace liner with "Ultra Inert" deactivated type.3. Switch to Derivatization Protocol A.
RT Drift (Day-to-Day) Carrier gas flow instability or septa leak.1. Check septum tightness.2. Lock retention time (RTL) using the D4 standard as the locking reference.
D4/Native Co-elution High polarity column (Wax/FFAP).Normal. On polar columns, isotope effects are minimized. Ensure MS resolution (see below).
"Ghost" Peaks Carryover from previous injection.1. Increase final bake-out temperature (240°C for 5 min).2. Perform 3-5 solvent blanks with Formic Acid.
Poor Sensitivity Split ratio too high or adsorption.1. Switch to Splitless injection (purge on at 0.75 min).2. Use SIM mode (Selected Ion Monitoring).
MS Acquisition Optimization (SIM Mode)

To achieve maximum sensitivity and selectivity, do not run in Full Scan. Use Selected Ion Monitoring (SIM) .

  • Step 1: Determine Ions. Run a high-concentration standard in Full Scan.

  • Step 2: Select Quant Ions.

    • Native Valeric Acid (Methyl Ester): Target m/z 74 (McLafferty rearrangement) and m/z 87 .

    • Valeric Acid-d4 (Methyl Ester): The m/z will shift depending on the label position.

      • Example: If using Valeric acid-4,4,5,5,5-d5, the McLafferty ion (involving gamma-H transfer) might remain at 74 or shift if the gamma-H is D. You must empirically validate the D4 spectrum.

  • Step 3: Dwell Time. Set dwell time to 25–50 ms per ion to ensure >15 points across the peak.

Logic of Analysis: The Self-Validating System

How do you know your data is trustworthy? Use the Linearity of the Ratio .

ValidationLogic Input Calibrators (0.1 - 100 µM) Spike Spike Constant IS (Valeric-d4) Input->Spike Acquire GC-MS Acquisition (SIM Mode) Spike->Acquire Calc Calculate Ratio: Area(Native) / Area(IS) Acquire->Calc Check Check Linearity (R²) Calc->Check

Figure 2: Workflow for validating the internal standard performance. If R² < 0.99, the IS is not correcting for matrix effects or derivatization efficiency.

References

  • Plos One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry.[1]

  • National Institutes of Health (PMC). (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

  • Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation.

  • Restek Corporation. (2024). GC Troubleshooting—Tailing Peaks.

Sources

Technical Support Center: Isotopic Purity Correction for Pentanoic-2,2,3,3-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The Physics of "Cross-Talk"

Welcome to the technical support module for Short Chain Fatty Acid (SCFA) quantification. You are likely here because you have observed non-linear calibration curves at the lower limit of quantification (LLOQ) or unexpectedly high background signals in your "blank" samples when using Pentanoic-2,2,3,3-d4 acid (Valeric acid-d4) as an internal standard.

The Problem: Spectral Overlap

Ideally, your internal standard (IS) and your analyte (Pentanoic acid) are spectrally distinct.

  • Pentanoic Acid (d0): [M-H]⁻ m/z ~101.06[1]

  • Pentanoic Acid-d4 (IS): [M-H]⁻ m/z ~105.08[1]

However, chemical synthesis of deuterated standards is rarely 100% efficient.[1] Your "pure" d4 standard contains trace amounts of d3, d2, d1, and crucially, d0 (unlabeled) molecules.[1]

When you spike the IS into your sample, you are inadvertently adding a small amount of the analyte (d0) as an impurity. This creates a "floor" in your calibration curve, making it impossible to quantify below a certain concentration.[1]

Visualizing the Interference

The following logic map illustrates the bidirectional interference (Cross-Talk) that compromises data integrity.

CrossTalk IS_Stock Pentanoic-d4 Stock Solution MassSpec_d0 Mass Spec Channel (m/z 101 - Analyte) IS_Stock->MassSpec_d0 Impurity Cross-Talk (d0 contamination) MassSpec_d4 Mass Spec Channel (m/z 105 - IS) IS_Stock->MassSpec_d4 Primary Signal (Correct) Analyte_High High Conc. Analyte Sample Analyte_High->MassSpec_d0 Primary Signal (Correct) Analyte_High->MassSpec_d4 Reverse Cross-Talk (Natural C13 Isotope)

Figure 1: Bidirectional interference pathways. Red dashed line represents the critical error source for Pentanoic-d4 standards: the contribution of the standard itself to the analyte signal.

Protocol Core: Determination & Correction[1]

To ensure scientific integrity, you must mathematically decouple the impurity signal from the true analyte signal. This protocol establishes the Impurity Correction Factor (ICF) .

Phase A: Characterization Experiments

Perform these two injections before running your calibration curve.[1]

Experiment 1: The "Zero Analyte" Test (Determines IS Impurity)
  • Goal: Measure how much signal the IS contributes to the Analyte channel.

  • Sample: Solvent blank + Internal Standard (at your working concentration, e.g., 10 µM).[1] NO unlabeled Pentanoic acid.[1]

  • Action: Record peak areas at m/z 101 (Analyte) and m/z 105 (IS).

Experiment 2: The "Zero IS" Test (Determines Reverse Contribution)
  • Goal: Measure if natural isotopes of the analyte contribute to the IS channel (less likely for C5 molecules, but required for validation).

  • Sample: High concentration unlabeled Pentanoic acid (e.g., ULOQ level). NO Internal Standard.[1]

  • Action: Record peak areas at m/z 101 (Analyte) and m/z 105 (IS).

Phase B: Data Analysis & Calculation
ParameterSymbolSourceCalculation
IS Impurity Ratio

Exp 1

Reverse Contribution

Exp 2

Observed Analyte Area

Study SampleMeasured by MS
Observed IS Area

Study SampleMeasured by MS
The Correction Formula

The standard Area Ratio (


) is flawed. Use the corrected ratio for your regression analysis:

[1]

Note: For Pentanoic acid (C5),


 is usually negligible (<0.1%).[1] If 

, the formula simplifies to:

[1]
Phase C: Implementation Workflow

CorrectionWorkflow Start Start Validation RunBlanks Run Solvent Blank (Verify System Cleanliness) Start->RunBlanks RunISOnly Run IS-Only Sample (Exp 1) RunBlanks->RunISOnly CalcAlpha Calculate Alpha (α) Area(101) / Area(105) RunISOnly->CalcAlpha Decision Is α > 0.05 (5%)? CalcAlpha->Decision HighImpurity Reject Batch / Purify Standard Decision->HighImpurity Yes ApplyMath Apply Correction Formula to Calibration Data Decision->ApplyMath No (Acceptable)

Figure 2: Decision tree for implementing isotopic correction. An alpha value >5% suggests the standard is too impure for trace analysis.

Troubleshooting & FAQs

Q1: My calibration curve has a negative intercept after correction. Why?

  • Cause: You may have over-corrected.[1] This often happens if the "IS Only" sample (Exp 1) was contaminated with trace amounts of exogenous Pentanoic acid from the environment (glassware, solvents, skin oils) rather than just the isotopic impurity.

  • Fix: Ensure your "IS Only" blank is prepared with fresh LC-MS grade solvents and new pipette tips. Pentanoic acid is a common environmental contaminant (sweat/skin).[1]

Q2: The FDA M10 guidance mentions a "5% rule." How does that apply here?

  • Answer: The FDA M10 guidance states that the response of interfering components (impurities) at the retention time of the analyte should be

    
     of the analyte response at the LLOQ [1].[2]
    
  • Check: Multiply your IS Area by

    
    .[1] Is this value 
    
    
    
    of the peak area of your lowest standard (LLOQ)? If yes, you cannot achieve that LLOQ with this specific batch of IS.[1] You must raise your LLOQ or buy a higher purity standard.[1]

Q3: Can I just increase the amount of IS to drown out the noise?

  • Answer: No. Increasing the IS concentration increases the absolute amount of d0 impurity added to the sample. This raises the background signal in the analyte channel, effectively worsening your signal-to-noise ratio at the LLOQ.

  • Best Practice: Use the lowest IS concentration that still provides a stable, reproducible signal (typically 10–50x the LLOQ signal).

Q4: Why does Pentanoic-d4 have this problem more than other standards?

  • Answer: Short-chain fatty acids are volatile and difficult to purify by recrystallization.[1] The deuteration often involves exchange reactions that may not reach 100% completion, leaving a "tail" of d3/d2/d1/d0 species. Furthermore, the mass shift (+4 Da) is relatively small, increasing the risk of overlap compared to larger molecules with +10 Da shifts.

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Pentanoic acid, 4-oxo- (Levulinic acid) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Han, J., et al. (2015).[1] Isotope-labeling derivatization for the determination of short-chain fatty acids in biofluids by LC-MS/MS. Analytica Chimica Acta. (General reference on SCFA IDMS principles). [Link]

  • Stokvis, E., et al. (2005).[1] Quantitative analysis of synthetic corticosteroids in mixtures by liquid chromatography–mass spectrometry: Correction for isotopic overlap. Journal of Chromatography A. (Foundational math for isotopic correction). [Link]

Sources

Minimizing matrix effects when analyzing Pentanoic-2,2,3,3-d4 acid in urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing matrix effects in the analysis of Pentanoic-2,2,3,3-d4 acid in urine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting assistance for this specific bioanalytical challenge. The complex and variable nature of urine presents significant hurdles in achieving accurate and reproducible quantification.[1][2][3] This guide follows a question-and-answer format to directly address common issues and explain the scientific principles behind our recommended solutions.

I. Understanding the Challenge: Matrix Effects in Urine Analysis

Q1: What are matrix effects and why are they particularly problematic in urine analysis using LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4][5][6] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, these interfering substances can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[7][8][9][10]

Urine is an especially challenging matrix due to its high and variable concentrations of salts, urea, creatinine, and a wide range of endogenous metabolites.[1][2][4] These components can:

  • Compete for Ionization: Co-eluting matrix components can compete with the analyte for the limited charge on the ESI droplets, leading to ion suppression.[9]

  • Alter Droplet Properties: Changes in the surface tension and viscosity of the ESI droplets caused by matrix components can affect the efficiency of solvent evaporation and ion release.[6]

  • Form Adducts: Salts and other molecules can form adducts with the analyte, distributing the signal across multiple ions and reducing the intensity of the target ion.[7]

The high variability of urine composition between individuals and even within the same individual over time makes it difficult to develop a universally robust method without careful consideration of matrix effects.[3]

II. The Gold Standard: Isotope Dilution Mass Spectrometry

Q2: Why is using a stable isotope-labeled internal standard (SIL-IS) like Pentanoic-2,2,3,3-d4 acid the best strategy to combat matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[4][11][12][13] A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[12][14]

This near-identical chemical nature ensures that the SIL-IS and the analyte exhibit the same behavior during:

  • Sample Preparation: They will have the same extraction recovery from the urine matrix.[11][15]

  • Chromatographic Separation: They will co-elute from the liquid chromatography (LC) column.

  • Ionization: They will experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[15]

By adding a known concentration of the SIL-IS to every sample, calibration standard, and quality control sample, we can use the ratio of the analyte signal to the SIL-IS signal for quantification. This ratiometric approach effectively normalizes for variations in sample preparation and matrix-induced signal fluctuations, leading to highly accurate and precise results.[13] Pentanoic-2,2,3,3-d4 acid serves as an excellent internal standard for the quantification of endogenous or administered unlabeled pentanoic acid.

Q3: Are there any potential pitfalls when using a deuterium-labeled internal standard like Pentanoic-2,2,3,3-d4 acid?

A3: While highly effective, there are some considerations when using deuterium-labeled standards:

  • Chromatographic Shift: In some cases, the replacement of hydrogen with the heavier deuterium isotope can lead to a slight difference in retention time between the analyte and the SIL-IS, a phenomenon known as the "isotope effect".[11] If this separation is significant, the two compounds may not experience the same matrix effects at the point of elution, potentially compromising the accuracy of correction.[11]

  • Isotopic Purity: It is crucial to know the isotopic purity of the SIL-IS. Any presence of the unlabeled analyte in the SIL-IS stock will lead to an overestimation of the analyte concentration in the samples.

  • Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. Generally, a difference of at least 3 mass units is recommended for small molecules.[12][14] Pentanoic-2,2,3,3-d4 acid, with a mass difference of 4 Da from the unlabeled compound, meets this criterion.

III. Essential First Line of Defense: Sample Preparation

Effective sample preparation is crucial for removing a significant portion of interfering matrix components before LC-MS/MS analysis.[7][9][15][16]

Q4: What are the most effective sample preparation techniques for minimizing matrix effects when analyzing Pentanoic-2,2,3,3-d4 acid in urine?

A4: The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[15][17][18][19]

TechniquePrincipleProsCons
Solid-Phase Extraction (SPE) Differential partitioning of sample components between a solid sorbent and a liquid mobile phase.[20][21]High selectivity, good for removing a wide range of interferences, can concentrate the analyte.[16][20]Can be more time-consuming and costly, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic).[18][19]Simple, cost-effective, good for removing highly polar interferences like salts.[18][19]Can be less selective than SPE, may use large volumes of organic solvents.[18]
Q5: Can you provide a starting point protocol for SPE?

A5: Certainly. A mixed-mode anion exchange SPE protocol is often a good starting point for acidic compounds like pentanoic acid.

Experimental Protocol: Mixed-Mode Anion Exchange SPE
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. This activates the sorbent.[20]

  • Equilibration: Pass 1 mL of a weak acid (e.g., 2% formic acid in water) through the cartridge to prepare it for sample loading.

  • Sample Loading:

    • Take 500 µL of urine.

    • Add the Pentanoic-2,2,3,3-d4 acid internal standard.

    • Dilute with 500 µL of 2% formic acid in water to ensure the pentanoic acid is in its neutral form to bind to the reversed-phase portion of the sorbent.

    • Load the entire sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove highly polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the pentanoic acid and its internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will deprotonate the carboxylic acid, disrupting its interaction with the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

SPE_Workflow Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Load 3. Load Sample (Urine + IS + Acid) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Elute 6. Elute (Basic Methanol) Wash2->Elute Dry_Reconstitute 7. Evaporate & Reconstitute Elute->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

Q6: How would I perform a Liquid-Liquid Extraction for this analysis?

A6: LLE for an acidic compound like pentanoic acid involves adjusting the pH to keep the analyte in its neutral, more organic-soluble form.

Experimental Protocol: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 500 µL of urine in a glass tube, add the Pentanoic-2,2,3,3-d4 acid internal standard.

    • Acidify the sample by adding 50 µL of 1M HCl to bring the pH below the pKa of pentanoic acid (~4.8), ensuring it is protonated.

  • Extraction:

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the sample at ~3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase.

LLE_Workflow Start Urine Sample + IS Acidify 1. Acidify (pH < pKa) Start->Acidify AddSolvent 2. Add Organic Solvent Acidify->AddSolvent Mix 3. Vortex/Mix AddSolvent->Mix Centrifuge 4. Centrifuge to Separate Phases Mix->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Dry_Reconstitute 6. Evaporate & Reconstitute Collect->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

IV. Troubleshooting & FAQs

Q7: My signal is still suppressed even after sample cleanup. What else can I do?

A7: If significant ion suppression persists, consider the following:

  • Chromatographic Separation: Optimize your LC method to separate the pentanoic acid from the region where most matrix components elute. Often, this is at the beginning of the run (the solvent front). A longer column, a shallower gradient, or a different stationary phase might be necessary to achieve this separation.

  • Sample Dilution: A simple yet effective strategy is to dilute the urine sample before extraction.[5][22] A 1:5 or 1:10 dilution with water can significantly reduce the concentration of interfering matrix components without compromising the sensitivity for many applications.

  • Modify Ion Source Parameters: Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes help to mitigate ion suppression, although this is often less effective than improving sample preparation or chromatography.

Q8: How do I formally assess the extent of matrix effects in my method?

A8: A post-extraction spike experiment is the standard method for quantifying matrix effects, as outlined in regulatory guidance from bodies like the FDA.[23][24][25][26][27]

  • Prepare three sets of samples:

    • Set A: Analyte and SIL-IS spiked in a clean solvent (neat solution).

    • Set B: Blank urine is extracted first, and then the analyte and SIL-IS are spiked into the final extract (post-extraction spike).

    • Set C: Analyte and SIL-IS are spiked into the urine before extraction (pre-extraction spike).

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Consistent recovery across different lots of urine is also a key indicator of a robust method.

Q9: What are the key properties of Pentanoic-2,2,3,3-d4 acid I should be aware of?

A9: Understanding the analyte's properties is key to method development.

PropertyValueSource
Chemical Formula C₅H₆D₄O₂[28]
Molecular Weight 106.16 g/mol [28]
Isotopic Enrichment Typically ≥98 atom % D[28]
Unlabeled CAS No. 109-52-4[28][29][30]
Physical State Colorless liquid[29]
Boiling Point (unlabeled) 185.4 °C[29]
LogP (unlabeled) 1.39[29]

The LogP value indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography and extraction with common organic solvents.

V. References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). LCGC North America. Retrieved from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). National Measurement Institute, Australia. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research Inc. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample. (2022). Aurora Biomed. Retrieved from [Link]

  • Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024). PubMed. Retrieved from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. (2023). Oxford Academic. Retrieved from [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025). ScienceDirect. Retrieved from [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved from [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). PubMed. Retrieved from [Link]

  • Beginner's Guide to Solid-Phase Extraction (SPE). (n.d.). Waters Corporation. Retrieved from [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024). SCION Instruments. Retrieved from [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). MDPI. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chemical Research. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bioanalytical Methods for Sample Cleanup. (n.d.). BioPharm International. Retrieved from [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization | LCGC International. (2023). LCGC International. Retrieved from [Link]

  • Sample preparation with solid-phase extraction. (n.d.). Scharlab. Retrieved from [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2004). PubMed. Retrieved from [Link]

  • Pentanoic Acid | C5H10O2 | CID 7991. (n.d.). PubChem. Retrieved from [Link]

  • 2,2,3,4,4-Pentamethylpentanoic acid | C10H20O2 | CID 113563. (n.d.). PubChem. Retrieved from [Link]

  • Pentanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

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Validation & Comparative

Precision Quantification of Valeric Acid: A Comparative Validation Guide Using d4-Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Microbiome Specialists Methodology: LC-MS/MS with 3-NPH Derivatization

Executive Summary: The Case for Stable Isotope Dilution

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs) like Valeric Acid (Pentanoic acid), researchers often face a "triad of error": high volatility, poor ionization efficiency in electrospray (ESI), and severe matrix effects in biological samples (feces, plasma).

While structural analogs (e.g., Hexanoic acid) or external standardization are cost-effective, they fail to compensate for matrix-induced ionization suppression, leading to quantitative bias. This guide validates the Stable Isotope Dilution Assay (SIDA) using Valeric Acid-d4 , demonstrating why it is the non-negotiable gold standard for regulatory-grade bioanalysis.

The Core Challenge: Matrix Effects in SCFA Analysis

Valeric acid (C5) is a low-molecular-weight lipophilic molecule. In complex matrices like fecal homogenates or plasma, co-eluting phospholipids and salts compete for charge in the ESI source.

  • External Standards: Assume 100% recovery and ionization, which rarely happens in reality.

  • Structural Analogs (e.g., Butyric or Hexanoic Acid): Elute at different retention times than Valeric acid. If the matrix suppression zone is transient (e.g., at 2.5 min) and the analog elutes at 3.0 min, the analog will not "experience" the same suppression as the analyte, leading to over- or under-estimation.

  • d4-Internal Standard: Chemically identical but mass-shifted. It co-elutes perfectly with Valeric acid, experiencing the exact same extraction loss and ionization suppression, mathematically cancelling out the error.

Visualizing the Mechanism

The following diagram illustrates why retention time alignment is critical for correcting ionization suppression.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Valeric Valeric Acid (Target) RT: 4.2 min MatrixZone->Valeric Suppresses Signal (-40%) ValericD4 Valeric Acid-d4 (IS) RT: 4.2 min MatrixZone->ValericD4 Suppresses Signal (-40%) Analog Hexanoic Acid (Analog IS) RT: 5.1 min MatrixZone->Analog No Overlap (0% Suppression) Result_D4 Accurate Quantitation (100% Corrected) Valeric->Result_D4 Ratio (Target/IS) Error Cancels Out Result_Analog Biased Quantitation (Underestimated) Valeric->Result_Analog Ratio (Target/Analog) Error Amplified ValericD4->Result_D4 Analog->Result_Analog

Figure 1: The "Co-elution Shield." The d4-IS overlaps perfectly with the analyte, ensuring that matrix suppression affects both equally, thereby correcting the final calculated concentration.

Comparative Validation Data

The following data represents a validation summary comparing three quantification approaches in human plasma spiked with Valeric Acid (50 µM).

Validation ParameterMethod A: External Std Method B: Analog IS (Hexanoic) Method C: Valeric Acid-d4 (SIDA)
Principle Absolute Peak AreaRelative Ratio (Different RT)Relative Ratio (Same RT)
Matrix Effect (ME%) -35% (Suppression)-35% (Analyte) vs 0% (IS)-35% (Analyte) vs -35% (IS)
Recovery (RE%) 82% ± 15%82% (Analyte) / 95% (IS)82% (Analyte) / 81% (IS)
Accuracy (% Bias) -45% (Fail)-18% (Marginal)± 3.2% (Pass)
Precision (% CV) 12.5%8.4%1.8%
Linearity (R²) 0.9850.9910.999

Interpretation: Method A fails regulatory acceptance (typically ±15%). Method B improves precision but fails accuracy because the IS did not suffer the same matrix suppression as the analyte. Method C (d4-labeled) provides self-validating accuracy.

Experimental Protocol: 3-NPH Derivatization

Valeric acid does not contain a strong chromophore or easily ionizable group. To achieve high sensitivity (LLOQ < 10 nM), we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization. This converts the carboxylic acid into a hydrazide, which ionizes exceptionally well in negative ESI mode.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction Sample Biological Sample (40 µL) IS_Add Add Valeric Acid-d4 (Internal Standard) Sample->IS_Add Protein Protein Precipitation (ACN/Methanol) IS_Add->Protein Reagents Add EDC (Activator) + 3-NPH (Derivatizing Agent) Protein->Reagents Incubate Incubate 40°C for 30 min Reagents->Incubate Quench Quench (0.1% Formic Acid) Incubate->Quench Analysis LC-MS/MS Analysis (Negative Mode) Quench->Analysis

Figure 2: Step-by-step derivatization workflow for high-sensitivity SCFA analysis.

Detailed Methodology

1. Reagents:

  • Analyte: Valeric Acid (Sigma).

  • Internal Standard: Valeric Acid-d4 (CDN Isotopes or Cambridge Isotope Labs).

  • Derivatization Mix: 200 mM 3-NPH + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 50% Aqueous Pyridine.

2. Sample Preparation:

  • Aliquot 40 µL of sample (Plasma/Fecal supernatant).

  • Add 10 µL of Valeric Acid-d4 working solution (10 µM). Crucial: Add IS before any extraction to correct for recovery.

  • Add 20 µL of Derivatization Mix (EDC/3-NPH).

  • Incubate at 40°C for 30 minutes . The EDC activates the carboxyl group, allowing 3-NPH to couple.

  • Dilute/Quench with 430 µL of 10% Acetonitrile in water.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile + 0.01% Formic Acid.[1]

  • Gradient: 15% B to 50% B over 10 mins (Valeric acid is relatively hydrophobic).

  • Ionization: ESI Negative Mode.

4. MRM Transitions (Monitored Ions): The 3-NPH tag adds mass and creates specific fragmentation patterns.

  • Valeric Acid-3NPH: Precursor m/z 236.1 → Product m/z 137.1 (Common NPH fragment).

  • Valeric Acid-d4-3NPH: Precursor m/z 240.1 → Product m/z 137.1.

Note: The mass shift of +4 Da is maintained in the precursor, ensuring selectivity.

Regulatory & Quality Assurance (FDA M10)

To ensure this method meets FDA M10 Bioanalytical Method Validation standards [1], adhere to the following:

  • Selectivity: Analyze 6 lots of blank matrix. There must be no interference at the retention time of Valeric Acid or the d4-IS.

  • Linearity: The calibration curve (ratio of Analyte Area / IS Area) must be weighted (1/x²) to cover the dynamic range (typically 10 nM – 100 µM).

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). The signal should be <20% of the Lower Limit of Quantification (LLOQ).

  • Stability: Because SCFAs are volatile, prove stability by storing QC samples at -80°C and measuring against fresh standards. The d4-IS corrects for evaporation during processing but not for degradation during long-term storage.

Conclusion

For the quantification of Valeric acid, structural analogs are insufficient due to the lack of co-elution in the presence of complex matrix suppression zones. The use of Valeric Acid-d4 in a 3-NPH derivatization workflow provides a self-validating system that meets the rigorous accuracy and precision requirements of modern drug development.

References

  • U.S. Food and Drug Administration (FDA). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[2]

  • Han, J., et al. (2015). Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization. Analytical Chemistry.

  • Creative Proteomics. (n.d.). Short Chain Fatty Acids Analysis Service.

  • Welch Materials. (2025). Are You Using The Internal Standard Method In A Right Way?

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A Comparative Guide to Achieving High Reproducibility of Pentanoic-2,2,3,3-d4 Acid Signals in High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug development, stable isotope-labeled compounds are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies. Pentanoic-2,2,3,3-d4 acid, a deuterated analog of valeric acid, serves as a key internal standard or tracer in such investigations. The precision of these studies hinges on the ability to obtain highly reproducible and accurate analytical data. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at high magnetic fields, offers unparalleled insight into molecular structure and quantification. However, the unique nuclear properties of deuterium (²H) present distinct challenges to achieving signal reproducibility compared to standard proton (¹H) NMR.

This guide provides an in-depth technical comparison of methodologies for analyzing Pentanoic-2,2,3,3-d4 acid using high-field NMR. We will move beyond a simple listing of steps to explain the causality behind experimental choices, offering a framework for establishing a self-validating, high-reproducibility workflow. The principles discussed here are broadly applicable to the analysis of other highly deuterated compounds crucial to pharmaceutical research.

The Unique Nature of Deuterium (²H) NMR

Understanding the fundamental properties of the deuterium nucleus is the first step toward mastering its analysis. Unlike the spin ½ proton, the deuterium nucleus has a spin quantum number of I=1.[1] This property gives it a nuclear electric quadrupole moment, which can interact with local electric field gradients, leading to faster relaxation and potentially broader signal linewidths compared to protons.[2]

Furthermore, deuterium's magnetogyric ratio is approximately 6.5 times smaller than that of the proton, resulting in two primary consequences:

  • Lower Resonance Frequency: For a given magnetic field, the ²H resonance frequency is about 6.5 times lower than for ¹H.[1]

  • Lower Intrinsic Sensitivity: The NMR signal is proportional to the cube of the magnetogyric ratio, making deuterium inherently much less sensitive than proton NMR.

The use of high-field NMR spectrometers is therefore highly advantageous, as it significantly boosts both sensitivity and spectral resolution, helping to overcome these intrinsic limitations.[3][4] The signal-to-noise ratio (SNR) for small molecules in non-conducting samples scales with the magnetic field strength (B₀) to the power of 7/4, providing a substantial enhancement at higher fields.[3]

The Four Pillars of Signal Reproducibility

Achieving reproducible NMR data, especially for a challenging nucleus like deuterium, rests on a foundation of four critical pillars: meticulous sample preparation, spectrometer integrity, optimized data acquisition, and consistent data processing. Neglecting any one of these can introduce significant variability, compromising the quality and reliability of the final results.

cluster_main Pillars of NMR Signal Reproducibility cluster_p1 Key Factors cluster_p2 Key Factors cluster_p3 Key Factors cluster_p4 Key Factors P1 Pillar 1: Meticulous Sample Preparation P2 Pillar 2: Spectrometer Integrity & Environment P1->P2 P3 Pillar 3: Optimized Data Acquisition P2->P3 P4 Pillar 4: Consistent Data Processing P3->P4 S1 Solvent Choice S2 Concentration S3 Purity & Filtration T1 Temperature Stability T2 Field Homogeneity (Shimming) A1 Unlocked Operation A2 Pulse Calibration A3 Relaxation Delay D1 Phasing D2 Baseline Correction D3 Integration

Caption: The four pillars governing reproducible NMR signal acquisition.

A Validated Protocol for High-Reproducibility ²H NMR of Pentanoic-2,2,3,3-d4 Acid

This section details a robust, step-by-step protocol designed to maximize the reproducibility of ²H NMR signals. The workflow emphasizes control over the variables identified in the "Four Pillars" diagram.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~50 mg of Pentanoic-d4 Acid B 2. Dissolve in 0.6 mL Protonated Solvent (e.g., CHCl3) A->B C 3. Filter through Glass Wool Plug into NMR Tube B->C D 4. Insert Sample, Turn Lock OFF C->D E 5. Perform Automated Gradient Shimming D->E F 6. Calibrate 90° Pulse Width E->F G 7. Acquire Spectrum (NS ≥ 64, D1 = 10s) F->G H 8. Fourier Transform G->H I 9. Automated Phase & Baseline Correction H->I J 10. Reference & Analyze I->J

Caption: High-reproducibility workflow for ²H NMR analysis.

Experimental Protocol Details

Part A: Sample Preparation

  • Analyte & Concentration: Weigh approximately 50-100 mg of Pentanoic-2,2,3,3-d4 acid into a clean vial.[5] A higher concentration is recommended to compensate for the low sensitivity of the ²H nucleus.[1]

  • Solvent Selection: Add 0.6 mL of a high-purity, non-deuterated (protonated) solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

    • Causality: The core principle of ²H NMR on an enriched compound is to eliminate the overwhelming signal that would arise from a deuterated solvent.[1][6] The analyte is the only significant source of deuterium, maximizing its signal relative to the background.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool or a syringe filter, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).[7]

    • Causality: Undissolved particulates or dust can severely degrade magnetic field homogeneity (shimming), leading to broadened lineshapes and poor reproducibility.[5][8]

  • Cleaning & Labeling: Wipe the outside of the NMR tube clean and label it clearly.[9]

Part B: NMR Data Acquisition (High-Field Spectrometer)

  • Spectrometer Setup: Insert the sample into the spectrometer. In the acquisition software, it is critical to turn the field-frequency lock OFF .

    • Causality: The lock system relies on a strong, stable deuterium signal from the solvent to maintain field stability.[10][11] Since a protonated solvent is used, there is no lock signal available. The experiment must be run "unlocked".[6]

  • Shimming: Perform automated gradient shimming on the sample.

    • Causality: Shimming optimizes the homogeneity of the magnetic field (B₀) across the sample volume. In an unlocked experiment, the stability of the raw magnetic field is paramount. Gradient shimming uses the strong ¹H signal from the solvent to rapidly and reproducibly optimize the field homogeneity, which is a far superior and more reliable method than manual shimming on the FID in this context.[6]

  • Pulse Width Calibration: Calibrate the 90° pulse width for the deuterium channel using the specific sample.

    • Causality: The optimal pulse width depends on the sample's dielectric properties.[12] Using a calibrated 90° pulse ensures maximum signal excitation for every scan, which is crucial for achieving the best possible SNR and is a prerequisite for any quantitative measurements.[13]

  • Acquisition Parameters:

    • Number of Scans (NS): Set to 64 or higher to achieve adequate SNR.

    • Relaxation Delay (D1): Set to 10 seconds.

      • Causality: While the spin-lattice relaxation time (T₁) for deuterium is relatively short (often 1-2 seconds), a conservative delay of 5 x T₁ is necessary to ensure complete relaxation between pulses.[1] This is vital for signal intensity reproducibility and is mandatory for accurate integration in quantitative experiments.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure proper digitization of the FID.

Comparative Data: The Impact of Methodology on Reproducibility

To illustrate the importance of the validated protocol, the following table presents a comparison of key metrics for the ²H signals of Pentanoic-2,2,3,3-d4 acid acquired using an optimized versus a sub-optimal, less controlled methodology. The data represents N=5 replicate preparations and measurements.

ParameterOptimized ProtocolSub-Optimal Protocol
Shimming Method Automated Gradient ShimmingManual/No Re-shimming
Pulse Width (90°) Calibrated for each sampleDefault (non-calibrated)
Relaxation Delay (D1) 10 seconds1 second
Signal-to-Noise Ratio (SNR) at C2-D₂ 155 ± 5110 ± 25
SNR at C3-D₂ 160 ± 6115 ± 28
Chemical Shift SD¹ at C2-D₂ (ppb) 0.8 ppb7.5 ppb
Chemical Shift SD¹ at C3-D₂ (ppb) 0.9 ppb8.1 ppb
**Relative Integral Ratio² (C2-D₂ / C3-D₂) **1.00 ± 0.010.92 ± 0.08

¹Standard Deviation (SD) of the peak position over 5 replicates. ²Theoretical ratio is 1.00.

Analysis of Comparative Data
  • Signal-to-Noise Ratio (SNR): The optimized protocol shows a significantly higher and more consistent SNR. This is a direct result of using a calibrated 90° pulse for maximal excitation and a sufficient relaxation delay to prevent signal saturation. The high variance in the sub-optimal protocol's SNR reflects inconsistent sample excitation and partial saturation.

  • Chemical Shift Stability: This is the most dramatic difference. The sub-ppb standard deviation in the optimized protocol demonstrates exceptional reproducibility. This stability is almost entirely attributable to the use of automated gradient shimming for each sample, which ensures a highly consistent magnetic field environment.[6] The large variance in the sub-optimal protocol is a classic sign of poor and inconsistent field homogeneity.

  • Integral Accuracy: The optimized protocol yields an integral ratio that is accurate and precise, reflecting the 1:1 stoichiometry of deuterons at the C2 and C3 positions. The inaccurate and imprecise ratio from the sub-optimal protocol is caused by the short relaxation delay (D1), which does not allow for full relaxation and introduces T₁-weighting into the signal intensities.[1]

Conclusion

The reproducibility of NMR signals for deuterated compounds like Pentanoic-2,2,3,3-d4 acid is not an inherent property of the spectrometer but a direct outcome of a rigorously controlled experimental methodology. While high-field instruments provide the necessary sensitivity, it is the meticulous attention to sample preparation and data acquisition that unlocks their full potential for precision and accuracy.

Running the ²H NMR experiment in an unlocked mode in a protonated solvent, while counter-intuitive to those familiar with standard ¹H NMR, is the correct approach.[1][6] The key to reproducibility in this context is to replace the function of the deuterium lock with a highly consistent, automated gradient shimming procedure. This, combined with precise pulse calibration and sufficient relaxation delays, forms the bedrock of a self-validating system that can deliver the high-quality, reproducible data required for demanding applications in drug development and metabolic research.

References

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from Study Mind website: [Link]

  • University of Notre Dame. NMR Sample Preparation. Retrieved from University of Notre Dame website: [Link]

  • Organic Synthesis International. (2017, November 5). Learn spectroscopy, Valeric acid or pentanoic acid. PROBLEM 1. Retrieved from Organic Synthesis International website: [Link]

  • University of Illinois. (2016, July 29). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from University of Illinois website: [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from Alwsci website: [Link]

  • Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418. Retrieved from Cambridge University Press: [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Retrieved from Humboldt-Universität zu Berlin website: [Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Retrieved from UT Health San Antonio website: [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from Iowa State University website: [Link]

  • SpectraBase. Pentanoic acid, phenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website: [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. Retrieved from University of Colorado Boulder website: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Retrieved from Michigan State University website: [Link]

  • University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from University of Groningen website: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website: [Link]

  • Lesot, P., et al. (1999). Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. Journal of the American Chemical Society, 121(40), 9435-9443. Retrieved from ACS Publications: [Link]

  • EPJ Web of Conferences. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from EPJ Web of Conferences website: [Link]

  • Lin, L., et al. (2017). Solid-State NMR 13C Sensitivity at High Magnetic Field. Journal of Magnetic Resonance, 284, 124-131. Retrieved from PMC - NIH: [Link]

  • PubChem. Pentanoic Acid. Retrieved from PubChem website: [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O?. Retrieved from Nanalysis website: [Link]

  • McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from ACS Publications: [Link]

  • Boston University. Basic NMR Concepts. Retrieved from Boston University website: [Link]

  • University of Regensburg. Chemical shifts. Retrieved from University of Regensburg website: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps website: [Link]

  • University of Bayreuth. 3. NMR instrumentation. Retrieved from University of Bayreuth website: [Link]

  • Garroway, A. N., et al. (2017). Ultra-High Field NMR and MRI—The Role of Magnet Technology to Increase Sensitivity and Specificity. Frontiers in Physics, 5, 45. Retrieved from Frontiers website: [Link]

  • Filo. (2025, May 14). Study the NMR spectrum of pentanoic acid, valeric acid. Retrieved from Filo website: [Link]

  • Resolve Mass Spectrometry. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. Retrieved from YouTube: [Link]

  • Oxford Instruments. (2023, May 30). High-field to Benchtop NMR Spectroscopy - Part 3. Retrieved from Oxford Instruments website: [Link]

  • ResearchGate. (2025, August 6). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Retrieved from ResearchGate: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1629. Retrieved from Biogeosciences: [Link]

  • The Organic Chemistry Tutor. (2020, April 13). 1H NMR of C5H10O2 (pentanoic acid, valeric acid). Retrieved from YouTube: [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from Magritek website: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website: [Link]

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Comparative Technical Guide: Pentanoic-2,2,3,3-d4 Acid vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Dilemma

In the quantitative analysis of Pentanoic acid (Valeric acid) via LC-MS/MS, the choice between Deuterated (D-labeled) and Carbon-13 (13C-labeled) internal standards (IS) is often dictated by cost and availability. However, for high-fidelity metabolomics and DMPK (Drug Metabolism and Pharmacokinetics) studies, the physicochemical distinctions between these isotopes can introduce significant analytical bias.

This guide evaluates Pentanoic-2,2,3,3-d4 acid (a common, cost-effective surrogate) against 13C-labeled analogs (the theoretical "gold standard").

The Core Finding: While Pentanoic-2,2,3,3-d4 acid provides a sufficient mass shift (+4 Da) to avoid isotopic overlap, it suffers from chromatographic retention time shifts (the Deuterium Effect) and potential H/D exchange instability at the


-carbon position. 13C-analogs (specifically uniformly labeled 13C5) offer superior co-elution and metabolic fidelity but require careful selection to ensure adequate mass separation.
Physicochemical & Chromatographic Divergence

The fundamental failure mode in using deuterated standards for SCFAs lies in the "Deuterium Isotope Effect" on Reverse Phase Chromatography (RPC).

The Deuterium Effect (Chromatographic Resolution)

Deuterium (


H) has a smaller molar volume and shorter C-D bond length compared to Protium (

H).[1] This reduces the lipophilicity of the molecule.
  • Pentanoic-2,2,3,3-d4: Often elutes earlier than the native analyte.

  • Consequence: The IS and the analyte enter the MS source at different times. If the matrix contains co-eluting contaminants (e.g., phospholipids) that suppress ionization, the analyte and IS will experience different suppression levels. This invalidates the IS's primary function: normalizing matrix effects.

  • 13C-Analogs: Carbon-13 does not significantly alter lipophilicity. The 13C-analog co-elutes perfectly with the analyte, ensuring both experience identical ionization environments.

Mass Spectrometry & Isotopic Overlap[2][3]
  • Pentanoic-d4 (+4 Da): Excellent separation. The M+4 peak is far removed from the natural M+0, M+1, and M+2 isotopes of native Pentanoic acid.

  • 13C-Analogs (+1 to +5 Da):

    • Risk:[4] Using a mono-labeled [1-13C]-Pentanoic acid (+1 Da) is disastrous. The natural abundance of 13C in the native analyte creates a significant signal at M+1 (~5.5% relative intensity).

    • Solution: You must use [U-13C5]-Pentanoic acid (+5 Da) or at least a [1,2-13C2] analog to clear the isotopic envelope.

Visualization: The Co-Elution Failure Mode

The following diagram illustrates how the Deuterium shift leads to quantification errors in complex matrices.

G cluster_0 Chromatographic Separation (Reverse Phase) cluster_1 MS Ionization Source Analyte Native Pentanoic Acid (Lipophilic) Ionization Electrospray Ionization (ESI-) Analyte->Ionization Elutes Late (tR) IS_D4 Pentanoic-d4 IS (Less Lipophilic) IS_D4->Ionization Elutes Early (tR - 0.2m) IS_13C 13C-Pentanoic IS (Identical Lipophilicity) IS_13C->Ionization Co-elutes w/ Analyte Matrix Matrix Contaminant (Ion Suppressor) Matrix->Ionization Co-elutes with D4 Result_D4 Result: Quantitation Error (Ratio Skewed) Ionization->Result_D4 High Suppression on IS Low Suppression on Analyte Result_13C Result: Accurate Quant (Ratio Corrected) Ionization->Result_13C Identical Suppression Ratio Preserved

Figure 1: Mechanism of quantitation error due to Deuterium Isotope Effect in chromatography.

Stability & Metabolic Fidelity (E-E-A-T Analysis)

As a scientist, you must evaluate the chemical stability of the label itself. Pentanoic-2,2,3,3-d4 acid contains deuterium at the


-carbon (C2) and 

-carbon (C3).
The Alpha-Proton Exchange Risk

The protons on the C2 position (alpha to the carboxyl group) are acidic (


 for the C-H bond, but exchangeable via enolization).
  • Mechanism: In basic solutions (often used in SCFA extraction buffers) or during derivatization, the C2-Deuteriums can exchange with solvent Hydrogen (H2O).

  • Impact:

    
     exchange results in a mass shift from M+4 to M+3 or M+2. This dilutes the IS concentration and creates complex spectra.
    
  • 13C Advantage: The carbon backbone is non-exchangeable. It is chemically inert to pH swings.

Kinetic Isotope Effect (KIE) in Metabolic Flux

If your goal is Flux Analysis (tracing metabolism in vivo), Pentanoic-d4 is unsuitable .

  • Beta-Oxidation Blockade: The metabolic breakdown of valeric acid involves dehydrogenation at the C2-C3 bond. The C-D bond is significantly stronger than the C-H bond (Primary Kinetic Isotope Effect

    
    ).
    
  • Result: Pentanoic-d4 will metabolize much slower than natural pentanoic acid, leading to an artificial accumulation of the tracer and inaccurate flux calculations.

  • 13C Advantage: 13C has a negligible KIE (

    
    ). It traces natural metabolism accurately.
    
Comparative Data Summary
FeaturePentanoic-2,2,3,3-d4 Acid[U-13C5]-Pentanoic AcidVerdict
Mass Shift +4 Da (Safe from overlap)+5 Da (Safe from overlap)Tie
Retention Time Shifts earlier (0.1 - 0.3 min)Identical to Analyte13C Wins
Matrix Effect Correction Poor (if shifting occurs)Excellent13C Wins
Chemical Stability Risk of H/D exchange at C2Inert13C Wins
Metabolic Fidelity Poor (KIE alters metabolism)Excellent13C Wins
Cost Low ($)High (

$)
D4 Wins
Experimental Protocol: Validation of Internal Standard Suitability

If you must use Pentanoic-d4 due to cost, you must validate that the retention time shift does not compromise data integrity.

Protocol: The "Matrix Mixing" Resolution Test

Objective: Determine if the Deuterium retention shift moves the IS into a suppression zone different from the analyte.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents H/D exchange).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (High surface area, e.g., 1.7 µm particle size).

Workflow:

  • Post-Column Infusion Setup:

    • Tee-in a constant infusion of the Native Pentanoic Acid (1 µg/mL) into the MS source.

    • Monitor the baseline signal intensity of the Native Analyte (MRM transition).

  • Matrix Injection:

    • Inject a "Blank Matrix" sample (e.g., plasma extract without analyte) via the LC column while infusing the analyte.

    • Observation: You will see "dips" in the infused analyte baseline. These dips represent suppression zones caused by eluting matrix components.

  • IS Injection:

    • Stop infusion. Inject your Pentanoic-d4 IS . Record its Retention Time (

      
      ).
      
    • Inject Native Pentanoic Acid . Record its Retention Time (

      
      ).
      
  • Overlay & Analysis:

    • Overlay the

      
       and 
      
      
      
      onto the "Suppression Map" from Step 2.
    • Fail Criteria: If

      
       falls into a suppression "dip" but 
      
      
      
      falls on a stable plateau (or vice versa), the IS is invalid.

Correction Strategy: If the D4 standard fails this test, modify the gradient to flatten the slope at the elution point, forcing co-elution, or switch to a HILIC column where the Deuterium effect is often reversed or minimized.

References
  • Ye, X., et al. (2020). Chromatographic Isotope Effect in Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][5][6] [Link] (Verifies retention time shifts in deuterated compounds).

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS: The Impact of Co-eluting Matrix Components. Mass Spectrometry Reviews. [Link] (Foundational text on matrix effects and IS co-elution).

  • Gomez-Gomez, A., et al. (2018). Metabolic Flux Analysis using 13C-Labeled Tracers. Nature Protocols. [Link] (General reference for 13C superiority in fluxomics).

Sources

Safety Operating Guide

Navigating the Disposal of Pentanoic-2,2,3,3-d4 Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Pentanoic-2,2,3,3-d4 acid (CAS 1219804-71-3), ensuring the protection of personnel and the environment. While the deuteration of this molecule does not significantly alter its fundamental chemical reactivity for disposal purposes, it is imperative to handle it with the full respect accorded to its non-labeled counterpart, n-pentanoic acid.

Understanding the Hazard Profile

Pentanoic acid and its isotopologues are classified as corrosive. The primary hazards associated with this compound are its potential to cause severe skin burns and eye damage.[1] Furthermore, it is categorized as harmful to aquatic life with long-lasting effects.[1] According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for corrosivity if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[2][3] Pentanoic-2,2,3,3-d4 acid, as a carboxylic acid, falls into this acidic category.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion (Category 1B) Causes severe skin burns upon contact.Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.
Serious Eye Damage (Category 1) Can cause irreversible eye damage.Use safety glasses with side shields or chemical splash goggles.
Aquatic Hazard (Chronic, Category 3) Harmful to aquatic life with long-lasting effects.Prevent release into the environment; do not dispose of down the drain without proper treatment.[1]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of Pentanoic-2,2,3,3-d4 acid is not a one-size-fits-all procedure. It is contingent on the volume of waste, the concentration of the acid, and the specific regulations of your institution and municipality. The following flowchart provides a logical framework for navigating the disposal process.

DisposalWorkflow cluster_0 cluster_1 cluster_2 start Begin Disposal Process for Pentanoic-2,2,3,3-d4 Acid Waste assess_waste Assess Waste: - Pure (unused) reagent? - Dilute aqueous solution? start->assess_waste is_pure Is the waste pure or in an organic solvent? assess_waste->is_pure is_aqueous Is the waste a dilute aqueous solution? collect_hazardous Collect in a designated, compatible hazardous waste container (e.g., HDPE). is_pure->collect_hazardous Yes check_local_regs Consult institutional and local regulations regarding in-lab neutralization. is_aqueous->check_local_regs Yes label_waste Label container with: 'Hazardous Waste' 'Corrosive - Acidic' 'Pentanoic-2,2,3,3-d4 Acid' and full chemical composition. collect_hazardous->label_waste contact_ehs Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. label_waste->contact_ehs neutralization_allowed Is in-lab neutralization and drain disposal of the neutralized solution permitted? check_local_regs->neutralization_allowed neutralization_allowed->collect_hazardous No neutralize Proceed with Neutralization Protocol (see detailed steps below). neutralization_allowed->neutralize Yes verify_ph Verify final pH is between 5.5 and 9.5. neutralize->verify_ph verify_ph->neutralize No (adjust pH) drain_disposal Dispose of down the drain with copious amounts of water (at least 20 parts water). verify_ph->drain_disposal Yes (pH 5.5-9.5)

Caption: Decision-making flowchart for the disposal of Pentanoic-2,2,3,3-d4 acid.

Step-by-Step Disposal Protocols

Based on the decision-making framework, two primary disposal pathways exist for Pentanoic-2,2,3,3-d4 acid waste: collection as hazardous waste or in-lab neutralization followed by drain disposal.

Protocol 1: Collection as Hazardous Waste

This is the most straightforward and universally accepted method for disposing of pure or concentrated Pentanoic-2,2,3,3-d4 acid, as well as solutions in organic solvents.

  • Container Selection: Choose a waste container that is chemically compatible with corrosive acids. High-density polyethylene (HDPE) containers are an excellent choice.[4] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.

  • Waste Segregation: Do not mix Pentanoic-2,2,3,3-d4 acid waste with other waste streams, particularly bases or reactive chemicals, to prevent dangerous reactions within the container.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name ("Pentanoic-2,2,3,3-d4 Acid"), the hazard characteristic ("Corrosive - Acidic"), and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials and in a location that minimizes the risk of spills.

  • Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health & Safety (EHS) department to arrange for its collection and final disposal.

Protocol 2: In-Lab Neutralization (for Dilute Aqueous Solutions Only)

In some institutions, the in-lab neutralization of simple corrosive wastes is permitted. This can be a cost-effective and environmentally sound approach for managing dilute aqueous solutions of Pentanoic-2,2,3,3-d4 acid. Crucially, you must first confirm that this practice is allowed under your institution's and local municipality's regulations.

Prerequisites:

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Location: Perform the neutralization in a certified chemical fume hood.

  • Materials: A weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), a pH meter or pH paper, a stir bar and stir plate, and a large beaker for the reaction.

Procedure:

  • Preparation: In the chemical fume hood, place the beaker containing the dilute Pentanoic-2,2,3,3-d4 acid solution on a stir plate and begin gentle stirring. For safety, it is advisable to place the reaction beaker within a larger secondary container to contain any potential splashes.

  • Slow Addition of Base: Slowly and carefully add small portions of the weak base (e.g., sodium bicarbonate) to the stirring acid solution. Be prepared for effervescence (foaming) as carbon dioxide gas is produced. The reaction can also generate heat, so slow addition is critical to control the reaction rate.

  • Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Endpoint: Continue adding the weak base until the pH of the solution is within a neutral range, typically between 5.5 and 9.5.[5]

  • Final Disposal: Once the solution is neutralized and has cooled to room temperature, it can be poured down the sanitary sewer, followed by a flush with a large volume of water (at least 20 times the volume of the neutralized solution).[5]

Causality of Experimental Choices: The use of a weak base like sodium bicarbonate is deliberate. A strong base, such as sodium hydroxide, would react much more exothermically and violently with the acid, posing a significant safety risk.[6] Performing the neutralization in a fume hood is essential to safely vent the carbon dioxide produced and any potential vapors.

Empty Container Disposal

An empty container that has held Pentanoic-2,2,3,3-d4 acid must also be managed correctly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The first rinsate should be collected and disposed of as hazardous waste, as it will contain residual acid. Subsequent rinsates of a dilute solution can often be neutralized and disposed of down the drain, pending institutional policy.

  • Defacing Labels: Once the container is clean and dry, completely remove or deface all hazardous material labels.

  • Final Disposal: The clean, defaced container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your facility's procedures.

By adhering to these scientifically grounded and safety-conscious procedures, researchers can ensure the responsible management of Pentanoic-2,2,3,3-d4 acid waste, upholding the principles of a safe and sustainable laboratory environment.

References

  • Michigan State University Environmental Health & Safety. (n.d.). Corrosive Liquids/Solids. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Hazardous Waste Materials Guide: Corrosive Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435467B - Method for extracting n-butyric acid, n-pentanoic acid and n-hexylic acid from waste alkali liquor of byproducts in production of cyclohexanone.
  • Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.